5-(2,3-Dichlorophenyl)-1H-tetrazole
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
5-(2,3-dichlorophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N4/c8-5-3-1-2-4(6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICQEAMHYWSULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405606 | |
| Record name | 5-(2,3-Dichlorophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-12-6 | |
| Record name | 5-(2,3-Dichlorophenyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,3-Dichlorophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Properties of 5-(2,3-Dichlorophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed examination of the fundamental physicochemical and reactive properties of 5-(2,3-Dichlorophenyl)-1H-tetrazole. It is intended to serve as a technical resource, consolidating available data on its structure, acidity, and synthesis. The guide includes structured data tables, detailed experimental protocols for synthesis and analysis, and workflow diagrams to illustrate key processes. This compound, as a substituted aryl-tetrazole, is of interest in medicinal chemistry, where the tetrazole moiety frequently serves as a metabolically stable bioisostere of a carboxylic acid group.[1][2]
Physicochemical Properties
This compound is an aromatic heterocyclic compound. Its core properties are summarized below. The presence of the dichlorophenyl group, a bulky and lipophilic moiety, significantly influences its physical characteristics, such as solubility and melting point.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₂N₄ | [3] |
| Molecular Weight | 215.04 g/mol | [3] |
| CAS Number | 175205-12-6 | [4] |
| Melting Point | 180 - 182 °C | [4] |
| Water Solubility | 0.026 g/L (at 25 °C) | [4] |
| Appearance | Solid | [5] |
Acidity and Basic Properties
The tetrazole ring possesses a dual chemical nature, exhibiting both weak basicity and notable acidity.[6][7]
Acidity: The most significant property in a biological context is the acidity of the N-H proton on the tetrazole ring. Tetrazoles are considered relatively strong NH-acids, with pKa values comparable to those of carboxylic acids.[7] The parent 1H-tetrazole has a pKa of approximately 4.9.[6][7] The acidity is driven by the formation of the tetrazolate anion, a highly symmetric conjugate base where the negative charge is effectively delocalized across the aromatic ring, providing significant resonance stabilization.[7]
The substituent at the C-5 position strongly modulates this acidity.[6] For this compound, the phenyl ring is substituted with two chlorine atoms, which are electron-withdrawing groups. This inductive effect is expected to further stabilize the conjugate base, thereby increasing the acidity and resulting in a pKa value predicted to be lower than 4.9 .
Basicity: The nitrogen atoms in the tetrazole ring have lone pairs of electrons and can act as weak bases by accepting a proton.[7] However, the acidic character is the dominant feature, especially at physiological pH.
Caption: Acid-base equilibrium of this compound.
Synthesis Pathway
The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt, typically sodium azide (NaN₃).[2][8] This reaction is often catalyzed by either a Brønsted or Lewis acid to activate the nitrile substrate.[9] For the synthesis of this compound, the logical precursor is 2,3-Dichlorobenzonitrile.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. cenmed.com [cenmed.com]
- 4. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. 5-(4-CHLOROPHENYL)-1H-TETRAZOLE CAS#: 16687-61-9 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
Synthesis and Characterization of 5-(2,3-Dichlorophenyl)-1H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(2,3-Dichlorophenyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, offering similar physicochemical properties with potentially improved metabolic stability and bioavailability. This document outlines a common synthetic route, detailed experimental protocols, and the expected analytical characterization of the target compound.
Core Synthesis: [3+2] Cycloaddition
The most prevalent and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. This reaction involves the treatment of an organic nitrile with an azide source, typically sodium azide, often in the presence of a catalyst. For the synthesis of this compound, the precursor is 2,3-Dichlorobenzonitrile.
The reaction can be catalyzed by either Lewis acids (e.g., zinc chloride, aluminum chloride) or Brønsted acids (e.g., ammonium chloride). The catalyst activates the nitrile group, facilitating the nucleophilic attack of the azide ion and subsequent cyclization to form the tetrazole ring.
Figure 1: General synthesis pathway for this compound.
Experimental Protocols
Below are two detailed experimental protocols for the synthesis of this compound using either a Lewis acid or a Brønsted acid catalyst.
Protocol 1: Zinc Chloride Catalyzed Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-Dichlorobenzonitrile (1.0 eq), sodium azide (1.5 eq), and anhydrous zinc chloride (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or a mixture of isopropanol and water.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify with dilute hydrochloric acid (e.g., 2M HCl) to pH ~2 to protonate the tetrazole ring and precipitate the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Protocol 2: Ammonium Chloride Catalyzed Synthesis
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, add 2,3-Dichlorobenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF) as the solvent.
-
Reaction Conditions: Heat the mixture with stirring to 100-120 °C for 12-48 hours. The reaction should be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the product.
-
Isolation and Purification: Isolate the solid product by filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from an appropriate solvent can be performed for further purification.
Figure 2: General experimental workflow for the synthesis and characterization.
Physicochemical and Spectroscopic Characterization
The synthesized this compound is expected to be a white to off-white solid. The following tables summarize the expected physicochemical and spectroscopic data, based on values for closely related analogs and general knowledge of tetrazole compounds.[1]
Table 1: Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₇H₄Cl₂N₄ |
| Molecular Weight | 215.04 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 180-182 °C |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water. |
| Purity | >95% (after purification) |
| Yield | 60-90% (dependent on protocol) |
Table 2: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~16.5 (br s, 1H, N-H), 7.8-7.5 (m, 3H, Ar-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155 (C-tetrazole), 134-128 (Ar-C) |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~1600 (C=N stretch), ~1450 (Ar C=C stretch), ~1100, 1050 (tetrazole ring vibrations), ~780 (C-Cl stretch) |
| Mass Spec. (ESI-MS) | m/z 214 [M-H]⁻, 216 [M+H]⁺ |
Note: The exact chemical shifts in NMR spectroscopy can vary depending on the solvent and concentration. The broad singlet for the N-H proton is characteristic and its chemical shift is highly dependent on solvent and concentration.
The fragmentation pattern in mass spectrometry for 5-substituted-1H-tetrazoles typically involves the loss of a nitrogen molecule (N₂).[2][3][4]
Safety Precautions
-
Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. It should be handled with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
-
Organic solvents such as DMF are harmful. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Heating of the reaction mixture should be done with caution using a suitable heating mantle and condenser to prevent solvent evaporation.
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult relevant literature and safety data sheets before undertaking any experimental work.
References
An In-depth Technical Guide to 5-(2,3-Dichlorophenyl)-1H-tetrazole
CAS Number: 175205-12-6
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
5-(2,3-Dichlorophenyl)-1H-tetrazole is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. Its chemical structure, featuring a tetrazole ring attached to a dichlorinated phenyl group, makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. Notably, it is a key reactant in the development of potent and selective P2X7 receptor antagonists, which are under investigation for their therapeutic potential in inflammatory diseases and neurological disorders.[1] This guide provides a comprehensive overview of the synthesis, properties, and relevant biological context of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 175205-12-6 | |
| Molecular Formula | C₇H₄Cl₂N₄ | [2] |
| Molecular Weight | 215.04 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [2][3] |
| Solubility | Soluble in organic solvents like DMF and DMSO. Limited solubility in water (0.026 g/L at 25°C). | [3] |
| Storage | Store in a cool, dry place, away from incompatible materials. |
Synthesis: Experimental Protocol
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide.[4][5][6] The following is a detailed experimental protocol for the synthesis of this compound from 2,3-dichlorobenzonitrile.
Reaction Scheme:
General Synthesis Workflow.
Materials:
-
2,3-Dichlorobenzonitrile
-
Sodium azide (NaN₃)
-
Catalyst (e.g., Zinc chloride (ZnCl₂), Ammonium chloride (NH₄Cl), or a heterogeneous catalyst like silica sulfuric acid)[2][7]
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Toluene, or water)[2][7]
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) for drying
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichlorobenzonitrile (1 equivalent) in the chosen solvent (e.g., DMF).
-
Addition of Reagents: Add sodium azide (1.5-3 equivalents) and the catalyst (e.g., ammonium chloride, 1.5-2 equivalents) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-130 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of cold water.
-
Acidify the aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid. This will protonate the tetrazole and cause it to precipitate.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Experimental Workflow Diagram:
Synthesis Workflow.
Characterization
The structural confirmation of the synthesized this compound can be achieved through various spectroscopic techniques. Expected data based on the analysis of similar compounds are presented below.[8][9][10][11][12][13]
Table 2: Spectroscopic Data for Structural Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the dichlorophenyl ring would appear as multiplets in the range of δ 7.0-8.0 ppm. The N-H proton of the tetrazole ring would appear as a broad singlet at a downfield chemical shift (often >10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons would resonate in the typical range of δ 120-140 ppm. The carbon of the tetrazole ring would appear further downfield, typically around δ 150-160 ppm. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (broad, ~3000-3400 cm⁻¹), C=N stretching of the tetrazole ring (~1500-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 215.04 would be observed. Characteristic fragmentation patterns for tetrazoles include the loss of N₂ or HN₃.[12] |
Biological Context and Applications
While this compound itself has not been reported to possess direct biological activity, it is a critical intermediate in the synthesis of P2X7 receptor antagonists. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and is a key player in inflammatory signaling.
Role as a Synthetic Intermediate
This compound is utilized in multi-step syntheses to generate more complex molecules that exhibit high affinity and selectivity for the P2X7 receptor. These antagonists are being investigated for the treatment of various conditions, including chronic pain, neuroinflammatory diseases, and certain cancers.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of intracellular events. Understanding this pathway is crucial for appreciating the therapeutic rationale behind the development of antagonists derived from this compound.
P2X7 Receptor Signaling Pathway Diagram:
P2X7 Receptor Signaling Pathway.
The activation of the P2X7 receptor leads to the opening of a non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[1][14][15] This ion flux can trigger several downstream signaling cascades:
-
Inflammasome Activation: The potassium efflux is a key signal for the activation of the NLRP3 inflammasome, which in turn activates caspase-1.[1] Activated caspase-1 cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their active forms, leading to inflammation.[1][16]
-
MAPK and NF-κB Pathways: P2X7 receptor activation can also stimulate mitogen-activated protein kinase (MAPK) pathways (including p38, ERK, and JNK) and the nuclear factor-kappa B (NF-κB) pathway, further promoting the expression of pro-inflammatory genes.[16]
-
Pore Formation and Cell Death: Prolonged activation of the P2X7 receptor can lead to the formation of a large, non-selective pore in the cell membrane, which can ultimately result in apoptotic or pyroptotic cell death.[14][17]
P2X7 antagonists developed from this compound aim to block these signaling events, thereby reducing inflammation and its associated pathologies.
Conclusion
This compound is a synthetically important molecule with a significant role in the development of novel therapeutics, particularly P2X7 receptor antagonists. This guide has provided a detailed overview of its synthesis, characterization, and the biological context in which its derivatives are being investigated. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further research into the direct biological activities of this compound, if any, could unveil new therapeutic applications.
References
- 1. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chalcogen.ro [chalcogen.ro]
- 3. BJOC - Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. lifesciencesite.com [lifesciencesite.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 15. iris.unife.it [iris.unife.it]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Spectroscopic and Structural Analysis of 5-(2,3-Dichlorophenyl)-1H-tetrazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for 5-(2,3-Dichlorophenyl)-1H-tetrazole and its closely related isomers. Direct experimental spectroscopic data for this compound is not extensively published. Therefore, this document presents data from analogous compounds to offer valuable insights for researchers. The molecular formula for this compound is C₇H₄Cl₂N₄, with a molecular weight of approximately 215.04 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data for Dichlorophenyl-Substituted Tetrazoles
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (Hz) |
| 5-(2,6-Dichlorophenyl)-1H-tetrazole | DMSO-d₆ | 7.74 (s, 2H), 7.53-7.47 (m, 1H)[2] |
| 1-{[5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl]acetyl}-4-methylsemicarbazide | - | Data for this derivative containing the 2,3-dichloro moiety is noted in the literature, but specific shifts are not detailed in the available abstract.[3] |
¹³C NMR Data for Dichlorophenyl-Substituted Tetrazoles
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 5-(2,6-Dichlorophenyl)-1H-tetrazole | DMSO-d₆ | 161.81, 133.53, 131.49, 130.26, 128.83[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify functional groups within a molecule. The characteristic vibrational frequencies for the tetrazole ring and the substituted phenyl ring are key indicators.
FT-IR Data for Dichlorophenyl-Substituted Tetrazoles
| Compound | Sample Prep. | Characteristic Absorption Bands (cm⁻¹) |
| 5-(2,6-Dichlorophenyl)-1H-tetrazole | KBr Pellet | 3430, 2926, 2126, 1432, 1200, 1096, 784[2] |
Key expected vibrations for this compound would include N-H stretching, C=N and N=N stretching from the tetrazole ring, C=C stretching from the aromatic ring, and C-Cl stretching.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Mass Spectrometry Data for Phenyl-Tetrazoles
| Compound | Ionization Method | Key m/z Values |
| 5-Phenyl-1H-tetrazole | Electron Ionization (EI) | 146 (M⁺)[4] |
| 5-(2,5-Dichlorophenyl)-1H-tetrazole | Predicted ESI | [M+H]⁺: 214.98859, [M-H]⁻: 212.97403[5] |
For this compound, the molecular ion peak (M⁺) would be expected around m/z 214 and 216, reflecting the isotopic distribution of chlorine.
Experimental Protocols
The following are generalized experimental methodologies typical for the analysis of substituted tetrazoles, based on common practices found in the literature.
NMR Spectroscopy
-
Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) is commonly used.
-
Internal Standard : Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
-
Procedure : A small amount of the sample is dissolved in the deuterated solvent and transferred to an NMR tube. ¹H and ¹³C NMR spectra are then acquired.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation : Samples are typically prepared as potassium bromide (KBr) pellets. A small amount of the solid sample is ground with KBr and pressed into a thin pellet.
-
Procedure : The KBr pellet is placed in the sample holder, and the IR spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Instrumentation : A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization Techniques : Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.
-
Procedure : The sample is introduced into the instrument, ionized, and the mass-to-charge ratios of the resulting ions are detected.
Workflow and Data Visualization
The following diagrams illustrate the general workflow for the spectroscopic characterization of a synthesized compound and the logical relationship of the spectroscopic techniques.
References
Chemical structure and IUPAC name of 5-(2,3-Dichlorophenyl)-1H-tetrazole
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 5-(2,3-Dichlorophenyl)-1H-tetrazole, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and IUPAC Name
This compound is a heterocyclic organic compound featuring a tetrazole ring substituted with a 2,3-dichlorophenyl group at the 5th position. The tetrazole ring can exist in two tautomeric forms: 1H- and 2H-tetrazole. The 1H-tautomer is generally more stable in the solid phase.
-
IUPAC Name: this compound[1]
-
Synonyms: 5-(2,3-Dichlorophenyl)tetrazole, 5-(2,3-dichloro-phenyl)-1H-tetrazole[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Quantitative Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 214.03 g/mol (or 215.04 g/mol ) | [1][2] |
| Melting Point | 180°C to 182°C | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Water: 0.026 g/L at 25°C | [1] |
| Purity | Typically available as 95% or 97% pure | [2][3] |
| InChI Key | IQJBSNPEVBTDMM-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C(=C1)C2=NNN=N2)Cl)Cl | [1] |
Experimental Protocols: Synthesis
The most common and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt, typically sodium azide.[4][5] Various catalysts can be employed to improve reaction rates and yields.
Objective: To synthesize this compound from 2,3-dichlorobenzonitrile.
Materials:
-
2,3-Dichlorobenzonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl) or a Lewis acid catalyst (e.g., ZnCl₂)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), aqueous solution
-
Sodium Hydroxide (NaOH), aqueous solution
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichlorobenzonitrile (1.0 eq) in DMF.
-
Addition of Reagents: Add sodium azide (1.5 - 2.0 eq) and ammonium chloride (1.5 - 2.0 eq) to the solution. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care.
-
Reaction: Heat the mixture to 120-130°C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water.
-
Acidify the solution to pH ~2 by the slow addition of concentrated HCl. This protonates the tetrazole ring and causes the product to precipitate.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Dry the purified product under vacuum.
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Applications
This compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The tetrazole ring is a well-known bioisostere of the carboxylic acid group, meaning it can mimic the function of a carboxylic acid in biological systems but with improved metabolic stability and pharmacokinetic properties.[4][6]
P2X₇ Receptor Antagonism:
Research has shown that derivatives of this core structure, specifically N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine, are potent antagonists of the P2X₇ receptor.[7] The P2X₇ receptor is an ATP-gated ion channel involved in inflammation and immune responses. Antagonists of this receptor are being investigated for the treatment of inflammatory diseases, neuropathic pain, and certain cancers. The 2,3-dichlorophenyl moiety has been identified as a key feature for high potency in this class of compounds.
Caption: Relationship between the core compound and its biologically active derivatives.
General Applications in Drug Discovery:
The broader class of 5-substituted tetrazoles has been explored for a wide range of biological activities, including:
The presence of the dichlorophenyl group on the tetrazole ring modifies its electronic and lipophilic properties, which can be fine-tuned by medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles for specific biological targets.
References
- 1. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. cenmed.com [cenmed.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Evolution of Dichlorophenyl Tetrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and core scientific principles of dichlorophenyl tetrazole compounds. From their synthesis to their biological activity, this document provides a comprehensive overview for professionals in the fields of medicinal chemistry and drug development.
Discovery and History: From Serendipity to Targeted Design
The journey of dichlorophenyl tetrazole compounds is intrinsically linked to the broader history of tetrazole chemistry, which began in 1885. However, the specific focus on dichlorophenyl-substituted tetrazoles as potent biological modulators is a more recent development, largely driven by the pursuit of novel therapeutics in the late 20th and early 21st centuries.
A pivotal moment in the history of this compound class was the discovery of 1-benzyl-5-aryltetrazoles as a novel class of antagonists for the P2X7 receptor, an ion channel involved in inflammation and pain.[1] Research published in 2006 by Nelson et al. detailed the structure-activity relationship (SAR) studies of this series, leading to the identification of highly potent compounds, including those with a dichlorophenyl moiety.[1] One of the standout compounds from this research was A-438079, chemically identified as 3-{[5-(2,3-dichlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyridine, which demonstrated significant potency and selectivity for the P2X7 receptor.[1][2] This discovery marked a significant milestone, establishing dichlorophenyl tetrazoles as a key pharmacophore for targeting the P2X7 receptor and sparking further interest in their therapeutic potential for inflammatory and neuropathic pain.[1][3]
Quantitative Data Summary
The biological activity of dichlorophenyl tetrazole compounds, particularly as P2X7 receptor antagonists, has been quantified in various in vitro assays. The following tables summarize key data for A-438079 and its analogs, providing a comparative overview of their potency.
Table 1: In Vitro Activity of A-438079 at Human and Rat P2X7 Receptors
| Compound | Assay | Species | IC50 (nM) | pIC50 | Reference |
| A-438079 | Ca2+ Influx | Human | 300 | 6.5 | [1] |
| A-438079 | Ca2+ Influx | Rat | 100 | 7.0 | [1] |
| A-438079 | IL-1β Release | Human | - | 6.7 | [2] |
Table 2: Structure-Activity Relationship of 1-Benzyl-5-phenyltetrazole Analogs at the Human P2X7 Receptor (Ca2+ Influx Assay)
| Compound | R1 (Substitution on Benzyl Ring) | R2 (Substitution on Phenyl Ring) | IC50 (nM) | pIC50 |
| Analog 1 | H | 2,3-dichloro | 300 | 6.5 |
| Analog 2 | H | 2-chloro | >10000 | <5.0 |
| Analog 3 | H | 3-chloro | >10000 | <5.0 |
| Analog 4 | H | 2,5-dichloro | 1300 | 5.9 |
| Analog 5 | 3-pyridyl | 2,3-dichloro | 300 | 6.5 |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of a key dichlorophenyl tetrazole intermediate and for the primary biological assays used to evaluate the potency of these compounds as P2X7 receptor antagonists.
Synthesis of 5-(2,3-Dichlorophenyl)-1H-tetrazole
Materials:
-
2,3-Dichlorobenzonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of 2,3-dichlorobenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF is heated to 120-130°C.
-
The reaction is stirred at this temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The aqueous mixture is acidified to pH 2-3 with concentrated HCl, resulting in the precipitation of the product.
-
The precipitate is collected by filtration, washed with water, and then dissolved in ethyl acetate.
-
The organic layer is washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
P2X7 Receptor-Mediated Calcium Influx Assay
This protocol describes the measurement of intracellular calcium concentration changes in response to P2X7 receptor activation and its inhibition by test compounds, using a fluorescent calcium indicator and flow cytometry.
Materials:
-
HEK293 cells stably expressing the human or rat P2X7 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM or a similar calcium-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar assay buffer
-
P2X7 receptor agonist (e.g., BzATP)
-
Dichlorophenyl tetrazole test compounds
-
Flow cytometer equipped with a 488 nm laser and appropriate emission filters
Procedure:
-
Cell Preparation: Seed the P2X7-expressing HEK293 cells in appropriate culture plates and grow to 80-90% confluency.
-
Dye Loading: On the day of the assay, aspirate the culture medium and wash the cells with HBSS. Incubate the cells with a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C in the dark.
-
Cell Harvesting and Compound Incubation: After incubation, wash the cells twice with HBSS to remove excess dye. Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in HBSS. Aliquot the cell suspension into flow cytometry tubes. Add the dichlorophenyl tetrazole test compounds at various concentrations to the respective tubes and incubate for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Acquire a baseline fluorescence reading for each sample on the flow cytometer.
-
Agonist Stimulation and Data Acquisition: Add the P2X7 receptor agonist, BzATP (at a concentration that elicits a submaximal response, e.g., EC₈₀), to the cell suspension while continuously acquiring data.
-
Data Analysis: The change in fluorescence intensity over time reflects the influx of calcium. Calculate the inhibition of the agonist-induced calcium influx by the test compounds and determine the IC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve.
Interleukin-1β (IL-1β) Release Assay (ELISA)
This protocol outlines the measurement of IL-1β released from immune cells (e.g., THP-1 monocytes) following P2X7 receptor stimulation, using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
P2X7 receptor agonist (e.g., BzATP)
-
Dichlorophenyl tetrazole test compounds
-
Human IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Cell Priming and Treatment: Seed THP-1 cells in a 96-well plate and prime them with LPS (e.g., 1 µg/mL) for 2-4 hours to induce pro-IL-1β expression. Following priming, treat the cells with various concentrations of the dichlorophenyl tetrazole test compounds for 30 minutes.
-
P2X7 Receptor Stimulation: Stimulate the cells with a P2X7 receptor agonist, such as BzATP (e.g., 1 mM), for 30-60 minutes to induce the release of mature IL-1β.
-
Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatants for IL-1β measurement.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites with an appropriate blocking buffer.
-
Add the collected cell supernatants and IL-1β standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody, followed by incubation for 1 hour.
-
Wash the plate and add streptavidin-HRP conjugate, followed by a 30-minute incubation.
-
Wash the plate and add the TMB substrate. Allow the color to develop in the dark.
-
Stop the reaction with the stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve from the absorbance values of the IL-1β standards. Use the standard curve to determine the concentration of IL-1β in the cell supernatants. Calculate the percentage of inhibition of IL-1β release by the test compounds and determine their IC₅₀ values.
Mandatory Visualizations
Signaling Pathways
The primary mechanism of action for many dichlorophenyl tetrazole compounds involves the antagonism of the P2X7 receptor. The following diagram illustrates the key signaling pathways initiated by P2X7 receptor activation, which are consequently inhibited by these compounds.
Caption: P2X7 Receptor Signaling Pathways and Point of Inhibition.
Experimental Workflows
The discovery and development of dichlorophenyl tetrazole compounds follow a structured, multi-stage process typical for small molecule drug discovery.
Caption: Small Molecule Drug Discovery Workflow.
Logical Relationships
The potency of dichlorophenyl tetrazole compounds as P2X7 antagonists is highly dependent on the substitution pattern on the phenyl ring. The following diagram illustrates the structure-activity relationship (SAR) based on the data presented in Table 2.
References
- 1. Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
In Silico Prediction of 5-(2,3-Dichlorophenyl)-1H-tetrazole Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted physicochemical, pharmacokinetic, and drug-like properties of the compound 5-(2,3-Dichlorophenyl)-1H-tetrazole. The data presented herein is generated through established in silico computational models, offering valuable insights for early-stage drug discovery and development. This document is intended to serve as a foundational resource for researchers exploring the potential of this and related tetrazole derivatives.
Physicochemical and Pharmacokinetic Profile
The properties of this compound have been predicted using the SwissADME web tool. The following tables summarize the key quantitative data, offering a detailed look at its potential behavior as a drug candidate.
Table 1: Physicochemical Properties
| Property | Predicted Value | Unit | Notes |
| Molecular Formula | C₇H₄Cl₂N₄ | - | - |
| Molecular Weight | 215.04 | g/mol | - |
| Topological Polar Surface Area (TPSA) | 55.13 | Ų | Indicates potential for cell permeability. |
| Number of Heavy Atoms | 13 | - | - |
| Number of Aromatic Heavy Atoms | 6 | - | - |
| Fraction Csp³ | 0.00 | - | Indicates a high degree of unsaturation. |
| Number of Rotatable Bonds | 1 | - | Low number suggests conformational rigidity. |
| Number of Hydrogen Bond Acceptors | 4 | - | - |
| Number of Hydrogen Bond Donors | 1 | - | - |
Table 2: Lipophilicity and Water Solubility
| Parameter | Predicted Value | Notes |
| Lipophilicity (Log P) | ||
| iLOGP | 2.11 | In-house physics-based method. |
| XLOGP3 | 1.83 | Atomistic method with corrective factors. |
| WLOGP | 1.82 | Purely atomistic method. |
| MLOGP | 1.87 | Topological method with 13 molecular descriptors. |
| SILICOS-IT | 2.18 | Hybrid method with fragments and topological descriptors. |
| Consensus Log P | 1.96 | Average of the five predicted values. |
| Water Solubility | ||
| Log S (ESOL) | -2.89 | Predicted molar solubility in water. |
| Solubility (ESOL) | 1.28e-03 mol/L | - |
| Solubility (ESOL) | 0.276 mg/mL | - |
| Solubility Class (ESOL) | Soluble | - |
| Log S (Ali) | -3.22 | - |
| Solubility (Ali) | 6.01e-04 mol/L | - |
| Solubility (Ali) | 0.129 mg/mL | - |
| Solubility Class (Ali) | Moderately soluble | - |
| Log S (SILICOS-IT) | -2.93 | - |
| Solubility (SILICOS-IT) | 1.17e-03 mol/L | - |
| Solubility (SILICOS-IT) | 0.252 mg/mL | - |
| Solubility Class (SILICOS-IT) | Soluble | - |
| Experimentally Determined Solubility | 0.026 g/L (0.026 mg/mL) | [1] |
Note: There is a discrepancy between the predicted high solubility and the experimentally determined low solubility. This highlights the importance of experimental validation of in silico predictions.
Table 3: Pharmacokinetic Predictions
| Property | Prediction | Description |
| Gastrointestinal (GI) Absorption | High | High probability of absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The molecule is predicted to be able to cross the blood-brain barrier. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed by P-gp, a key transporter affecting drug distribution. |
| Cytochrome P450 (CYP) Inhibition | ||
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP1A2. |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP2C19. |
| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolism of CYP2C9 substrates. |
| CYP2D6 Inhibitor | No | Unlikely to inhibit the metabolism of CYP2D6 substrates. |
| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolism of CYP3A4 substrates. |
| Skin Permeation (Log Kp) | -6.21 cm/s | Low potential for skin permeation. |
Table 4: Drug-Likeness and Medicinal Chemistry Friendliness
| Filter | Prediction | Violations | Notes |
| Drug-Likeness | |||
| Lipinski | Yes | 0 | Follows the "Rule of Five" for oral bioavailability. |
| Ghose | Yes | 0 | Adheres to filters for drug-likeness based on physicochemical properties. |
| Veber | Yes | 0 | Meets criteria for good oral bioavailability based on rotatable bonds and TPSA. |
| Egan | Yes | 0 | Within the physicochemical property space for good oral bioavailability. |
| Muegge | Yes | 0 | Conforms to filters for identifying drug-like compounds. |
| Bioavailability Score | 0.55 | A score indicating a reasonable probability of having good pharmacokinetic properties. | |
| Medicinal Chemistry Friendliness | |||
| PAINS (Pan Assay Interference Compounds) | 0 alerts | No substructures known to cause false positives in high-throughput screening were detected. | |
| Brenk | 0 alerts | No structural fragments known to be associated with toxicity were identified. | |
| Lead-likeness | Yes | 0 violations | Possesses physicochemical properties consistent with a lead compound. |
| Synthetic Accessibility | 2.53 | The molecule is predicted to be relatively easy to synthesize. |
Experimental Protocols: In Silico Prediction Methodology
The in silico predictions presented in this document were generated using the SwissADME web tool, a widely used platform for evaluating the pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.
Protocol for SwissADME Analysis:
-
Input Molecular Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, c1ccc(c(c1Cl)Cl)C2=NNN=N2, was obtained from supplier information and used as the input.
-
Initiation of Prediction: The SMILES string was submitted to the SwissADME server for computation.
-
Computational Models: The server employs a variety of established predictive models for each property:
-
Physicochemical Properties: Calculated using standard cheminformatics algorithms.
-
Lipophilicity (Log P): A consensus value is derived from five different predictive models: iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT.
-
Water Solubility (Log S): Predicted using three different models: ESOL, Ali, and SILICOS-IT.
-
Pharmacokinetics:
-
Gastrointestinal absorption and Blood-Brain Barrier permeation are predicted using the BOILED-Egg model.
-
P-gp substrate potential and CYP inhibition are predicted using Support Vector Machine (SVM) models.
-
-
Drug-Likeness: Evaluated against multiple rule-based filters (Lipinski, Ghose, Veber, Egan, Muegge).
-
Medicinal Chemistry Friendliness: Screened for PAINS and Brenk structural alerts.
-
Synthetic Accessibility: Calculated based on fragment contributions, penalizing for complexity.
-
-
Data Compilation: All quantitative and qualitative data were systematically collected from the SwissADME output to generate the tables in this guide.
Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate the workflow of the in silico prediction process and the relationships between key predicted properties.
Caption: In silico prediction workflow for this compound properties.
Caption: Relationship between physicochemical properties and predicted ADME outcomes.
References
An In-Depth Technical Guide on the Hypothesized Mechanism of Action of 5-(2,3-Dichlorophenyl)-1H-tetrazole
To: Researchers, Scientists, and Drug Development Professionals
Subject: Elucidation of the Hypothesized Mechanism of Action for 5-(2,3-Dichlorophenyl)-1H-tetrazole
Executive Summary
This document provides a comprehensive technical overview of the hypothesized mechanism of action for the compound this compound. Direct mechanistic studies on this specific molecule are limited in publicly available literature. However, based on robust structure-activity relationship (SAR) studies of closely related analogs, a primary hypothesis has been formulated. Evidence strongly suggests that the this compound scaffold is a core component for the antagonism of the P2X(7) receptor, an ATP-gated ion channel implicated in inflammatory and neurological processes.
This guide will detail the function of the P2X(7) receptor, present quantitative data from potent antagonist analogs, and provide detailed experimental protocols and workflows for testing this hypothesis.
Introduction: The Tetrazole Scaffold and this compound
The tetrazole ring is a significant pharmacophore in medicinal chemistry, often used as a bioisosteric replacement for carboxylic acids, conferring improved metabolic stability and pharmacokinetic properties. Tetrazole derivatives have been associated with a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1] The subject of this guide, this compound, is a small molecule featuring this key heterocyclic ring substituted with a dichlorinated phenyl group. While its specific biological target is not definitively established, research on structurally similar compounds provides a compelling direction for investigation.
Core Hypothesis: Antagonism of the P2X(7) Receptor
The central hypothesis is that this compound acts as an antagonist of the purinergic P2X(7) receptor. This hypothesis is extrapolated from studies on N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives, which have demonstrated high potency against this target.[2] The 1-(2,3-dichlorophenyl)-1H-tetrazol moiety serves as the foundational scaffold in these potent antagonists.
The P2X(7) receptor is a ligand-gated ion channel that is activated by high concentrations of extracellular adenosine triphosphate (ATP), a molecule released during cellular stress, injury, or inflammation.[3] P2X(7) is primarily expressed on immune cells, such as macrophages and microglia, as well as in other cell types including neurons.[4] Its activation leads to a cascade of downstream events, making it a critical node in the inflammatory response.
Upon activation by ATP, the P2X(7) receptor rapidly opens a channel permeable to small cations like Na⁺ and Ca²⁺, leading to membrane depolarization.[3] Prolonged activation results in the formation of a larger, non-selective pore that allows the passage of molecules up to 900 Da.[5] This triggers several key signaling cascades:
-
NLRP3 Inflammasome Activation: The potassium efflux resulting from P2X(7) activation is a potent trigger for the assembly of the NLRP3 inflammasome complex. This complex activates caspase-1, which in turn cleaves pro-inflammatory cytokines into their active forms.[2]
-
Cytokine Release: Activated caspase-1 proteolytically processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), leading to their maturation and secretion. These cytokines are powerful mediators of inflammation.[6]
-
MAPK Activation: P2X(7) activation can also trigger the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as p38 and ERK, which regulate the expression of various inflammatory genes.[7]
An antagonist like this compound would theoretically bind to the P2X(7) receptor and prevent these ATP-induced downstream events.
Figure 1. Hypothesized P2X(7) Receptor Antagonism Signaling Pathway.
Quantitative Data from Analog Studies
The following table summarizes the in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives against human and rat P2X(7) receptors. The data is presented as pIC₅₀, which is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). A higher pIC₅₀ value indicates greater potency. This data provides a strong rationale for investigating the parent compound, this compound, as a P2X(7) antagonist.[2]
| Compound ID | Substitution on Benzyl Ring | Human P2X(7) pIC₅₀ | Rat P2X(7) pIC₅₀ |
| 12 | 2-Trifluoromethyl | >7.8 | >7.8 |
| 38 | 2-Trifluoromethoxy | >7.8 | >7.8 |
| 11 | 2-Fluoro | 7.7 | 7.4 |
| 13 | 2-Chloro | 7.6 | 7.3 |
| 14 | 2-Bromo | 7.6 | 7.3 |
| 20 | 2,6-Difluoro | 7.7 | 7.3 |
| 23 | 2-Methyl | 7.5 | 7.1 |
| 31 | 4-Fluoro | 6.8 | 6.5 |
| 35 | 4-Trifluoromethyl | 6.7 | 6.4 |
| 4 | Unsubstituted | 6.6 | 6.3 |
Table 1. In Vitro Activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine Analogs.[2]
Experimental Protocols
To validate the hypothesis that this compound is a P2X(7) antagonist, a series of in vitro assays can be performed. The following protocol outlines a standard method for measuring the inhibition of ATP-induced IL-1β release from monocytic cells.[4][6]
Objective: To determine the potency of this compound in inhibiting P2X(7)-mediated IL-1β release from human monocytic cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Adenosine triphosphate (ATP) or Benzoyl-ATP (BzATP)
-
This compound (test compound)
-
Phosphate-buffered saline (PBS)
-
Human IL-1β ELISA kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed cells into 96-well plates at a density of 1 x 10⁶ cells/mL.
-
Induce differentiation into a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
-
Priming:
-
Remove the PMA-containing medium and wash the cells with PBS.
-
Prime the cells with LPS (1 µg/mL) in serum-free medium for 3-4 hours to induce the expression of pro-IL-1β.
-
-
Antagonist Treatment:
-
Wash the cells with PBS to remove the LPS.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., from 1 nM to 100 µM) for 30-60 minutes. Include a vehicle control (e.g., DMSO).
-
-
Agonist Stimulation:
-
Stimulate the cells with a P2X(7) agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes. Include a negative control group with no agonist stimulation.
-
-
Cytokine Quantification:
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Figure 2. Experimental Workflow for an In Vitro IL-1β Release Assay.
Logical Framework for the Hypothesis
The formulation of this mechanism of action hypothesis is based on a logical progression from established data on analogs to a testable prediction for the core compound.
Figure 3. Logical Relationship from Analog Data to Core Hypothesis.
Conclusion
While direct evidence for the mechanism of action of this compound is not yet available in the scientific literature, a strong, testable hypothesis can be constructed based on compelling data from closely related analogs. The available evidence points towards the antagonism of the P2X(7) receptor as its most probable biological activity. This receptor's role as a key mediator of inflammation makes this compound and its derivatives promising candidates for further investigation in the context of inflammatory diseases. The experimental protocols and workflows detailed in this guide provide a clear path for the validation of this hypothesis. Further research is essential to confirm this mechanism and to fully elucidate the therapeutic potential of this compound.
References
- 1. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 2. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unife.it [iris.unife.it]
- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 [pubmed.ncbi.nlm.nih.gov]
- 5. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the synthesis of 5-(2,3-Dichlorophenyl)-1H-tetrazole from 2,3-dichlorobenzonitrile
Application Note: Synthesis of 5-(2,3-Dichlorophenyl)-1H-tetrazole
Introduction
5-substituted-1H-tetrazoles are a significant class of nitrogen-rich heterocyclic compounds that are recognized as bioisosteres of carboxylic acids. This structural similarity allows them to play a crucial role in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and antihypertensive properties.[1] The synthesis of this compound from 2,3-dichlorobenzonitrile is typically achieved through a [3+2] cycloaddition reaction. This method involves the reaction of the nitrile group with an azide, a common and effective way to form the tetrazole ring.[2][3] The protocol described herein utilizes sodium azide in the presence of a proton source, such as ammonium chloride, in a high-boiling polar solvent like N,N-Dimethylformamide (DMF). This approach is favored for its operational simplicity and for avoiding the use of highly toxic and explosive hydrazoic acid directly.[1]
Reaction Protocol
1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,3-Dichlorobenzonitrile | Reagent grade, ≥98% | Sigma-Aldrich |
| Sodium Azide (NaN₃) | Reagent grade, ≥99.5% | Sigma-Aldrich |
| Ammonium Chloride (NH₄Cl) | Reagent grade, ≥99.5% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 3 M Aqueous Solution | Fisher Scientific |
| Ethyl Acetate | ACS grade | Fisher Scientific |
| Deionized Water | --- | --- |
| Round-bottom flask | 100 mL | --- |
| Reflux condenser | --- | --- |
| Magnetic stirrer/hotplate | --- | --- |
| Buchner funnel and flask | --- | --- |
| pH paper | --- | --- |
2. Quantitative Data and Stoichiometry
The following table outlines the quantities and molar equivalents for the synthesis.
| Compound | Molecular Wt. ( g/mol ) | Mass (g) | Moles (mmol) | Molar Equiv. |
| 2,3-Dichlorobenzonitrile | 172.01 | 5.00 | 29.1 | 1.0 |
| Sodium Azide (NaN₃) | 65.01[4] | 2.27 | 34.9 | 1.2 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.88 | 35.1 | 1.2 |
| N,N-Dimethylformamide | --- | 40 mL | --- | Solvent |
| Product: | ||||
| This compound | 215.04[5] | --- | --- | Expected Yield: ~85-95% |
3. Experimental Procedure
The overall workflow for the synthesis is depicted in the diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichlorobenzonitrile (5.00 g, 29.1 mmol), sodium azide (2.27 g, 34.9 mmol), and ammonium chloride (1.88 g, 35.1 mmol).[1][4]
-
Solvent Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Heating: Attach a reflux condenser and place the flask in an oil bath on a magnetic stirrer/hotplate. Heat the reaction mixture to 120 °C and stir vigorously.
-
Reaction Monitoring: Allow the reaction to proceed for 18-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.
-
Work-up: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Precipitation: Carefully pour the cooled reaction mixture into a beaker containing 200 mL of ice-water. Stir for 15 minutes.
-
Acidification: While stirring, slowly add 3 M hydrochloric acid (HCl) dropwise to the aqueous mixture until the pH is approximately 2, as indicated by pH paper. A white precipitate of the product will form.[4][6]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of cold deionized water (2 x 30 mL) to remove any remaining inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a white crystalline solid.
-
Drying: Dry the purified product under vacuum at 60 °C for 12 hours.
4. Safety Precautions
-
Azide Hazard: Sodium azide is highly toxic. Avoid inhalation of dust and contact with skin and eyes. Handle only in a well-ventilated fume hood.
-
Hydrazoic Acid Formation: Do not add acid directly to the main reaction mixture, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[4] The work-up procedure of pouring the reaction mixture into water before acidification is critical to ensure the azide concentration is diluted.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Azide-containing waste requires special handling and should not be mixed with acids or heavy metal salts.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₇H₄Cl₂N₄[5]
-
Molecular Weight: 215.04 g/mol [5]
-
Melting Point: To be determined experimentally and compared with literature values.
-
¹H NMR (DMSO-d₆): Expected signals would include a broad singlet for the N-H proton (typically >15 ppm) and multiplets in the aromatic region (7.5-8.0 ppm) corresponding to the three protons on the dichlorophenyl ring.[7]
-
¹³C NMR (DMSO-d₆): Expected signals would include a signal for the tetrazole carbon (~155 ppm) and signals for the six carbons of the dichlorophenyl ring.
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (broad, ~3000-3400 cm⁻¹), C=N stretching, and N=N stretching within the tetrazole ring (1400-1600 cm⁻¹), as well as C-Cl stretching (~700-800 cm⁻¹).[8]
-
Mass Spectrometry (ESI-MS): m/z calculated for C₇H₄Cl₂N₄: 213.98 [M-H]⁻.[7]
Reaction Mechanism
The synthesis proceeds via a [3+2] cycloaddition mechanism.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. cenmed.com [cenmed.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.org.za [scielo.org.za]
Application Notes: 5-(2,3-Dichlorophenyl)-1H-tetrazole in the Synthesis of P2X7 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-(2,3-dichlorophenyl)-1H-tetrazole as a key scaffold in the synthesis of potent P2X7 receptor antagonists. The P2X7 receptor, an ATP-gated ion channel, is a critical mediator of inflammation and a promising therapeutic target for a variety of disorders, including chronic pain, neurodegenerative diseases, and autoimmune conditions. The this compound moiety has been identified as a privileged structure in the development of selective and potent P2X7 antagonists.
Introduction
The P2X7 receptor is unique among the P2X family due to its requirement for high concentrations of extracellular ATP for activation and its ability to form a large, non-selective membrane pore upon sustained stimulation.[1] This pore formation allows for the influx of large molecules and is a key event in the downstream signaling cascades that lead to the release of pro-inflammatory cytokines, such as IL-1β.[1][2] Consequently, the development of small molecule antagonists that can block P2X7 receptor function is of significant therapeutic interest.
The this compound scaffold has proven to be a valuable starting point for the design of P2X7 antagonists. The dichlorophenyl group often occupies a key hydrophobic pocket in the receptor, while the tetrazole ring serves as a bioisostere for a carboxylic acid and can participate in important interactions within the binding site. This document will detail the synthesis of derivatives based on this scaffold, present their biological activities, and provide protocols for their evaluation.
Data Presentation
The following tables summarize the in vitro potency of various P2X7 antagonists synthesized using a this compound core. The data is presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Table 1: In Vitro Potency of 3-((5-(2,3-Dichlorophenyl)-1H-tetrazol-1-yl)methyl)pyridine Analogues
| Compound | hP2X7 pIC50 | rP2X7 pIC50 | Reference |
| A-438079 | 7.5 | 7.0 | [1] |
hP2X7: human P2X7 receptor; rP2X7: rat P2X7 receptor
Table 2: In Vitro Potency of N-Benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine Derivatives
| Compound | Substitution on Benzyl Ring | hP2X7 pIC50 | rP2X7 pIC50 |
| 1 | H | 6.8 | 6.5 |
| 2 | 2-F | 7.9 | 7.4 |
| 3 | 3-F | 7.2 | 6.8 |
| 4 | 4-F | 7.1 | 6.7 |
| 5 | 2-Cl | 7.8 | 7.3 |
| 6 | 3-Cl | 7.3 | 6.9 |
| 7 | 4-Cl | 7.2 | 6.8 |
| 8 | 2-CH3 | 7.7 | 7.2 |
| 9 | 3-CH3 | 7.1 | 6.7 |
| 10 | 4-CH3 | 7.0 | 6.6 |
| 11 | 2-OCH3 | 7.6 | 7.1 |
| 12 | 3-OCH3 | 7.0 | 6.6 |
| 13 | 4-OCH3 | 6.9 | 6.5 |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the core tetrazole scaffold from 2,3-dichlorobenzonitrile.
Materials:
-
2,3-Dichlorobenzonitrile
-
Sodium azide (NaN3)
-
Ammonium chloride (NH4Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2,3-dichlorobenzonitrile (1 equivalent) in DMF, add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify the mixture with concentrated HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Synthesis of 3-((5-(2,3-Dichlorophenyl)-1H-tetrazol-1-yl)methyl)pyridine (A-438079)
This protocol outlines the alkylation of the tetrazole core with 3-(chloromethyl)pyridine.
Materials:
-
This compound
-
3-(Chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K2CO3)
-
Acetone
-
Water
Procedure:
-
To a solution of this compound (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents) and 3-(chloromethyl)pyridine hydrochloride (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by column chromatography to afford 3-((5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)methyl)pyridine.
Biological Evaluation: YO-PRO-1 Dye Uptake Assay
This assay measures the P2X7 receptor-mediated pore formation.
Materials:
-
HEK293 cells stably expressing human or rat P2X7 receptors
-
Assay buffer (e.g., HBSS)
-
P2X7 receptor agonist (e.g., BzATP)
-
YO-PRO-1 iodide
-
Test compounds (P2X7 antagonists)
-
96-well black, clear-bottom plates
Procedure:
-
Seed the P2X7-expressing HEK293 cells into 96-well plates and culture overnight.
-
On the day of the assay, wash the cells with assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the test compounds to the cells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Prepare a solution of YO-PRO-1 and the P2X7 agonist (e.g., BzATP) in the assay buffer.
-
Add the YO-PRO-1/agonist solution to the wells to initiate the reaction.
-
Immediately measure the fluorescence intensity (Excitation: ~491 nm, Emission: ~509 nm) over time using a fluorescence plate reader.
-
The inhibition of YO-PRO-1 uptake by the test compounds is calculated relative to the control wells (with agonist but no antagonist).
Biological Evaluation: Fluo-4 Calcium Influx Assay
This assay measures the increase in intracellular calcium upon P2X7 receptor activation.
Materials:
-
HEK293 cells stably expressing human or rat P2X7 receptors
-
Assay buffer (e.g., HBSS with calcium)
-
Fluo-4 AM calcium indicator dye
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Test compounds (P2X7 antagonists)
-
96-well black, clear-bottom plates
Procedure:
-
Seed the P2X7-expressing HEK293 cells into 96-well plates and culture overnight.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the test compounds to the cells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in a fluorescence plate reader capable of kinetic reads and automated injection.
-
Establish a baseline fluorescence reading.
-
Inject the P2X7 agonist into the wells and immediately begin recording the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
The inhibition of the calcium influx by the test compounds is determined by measuring the reduction in the peak fluorescence response compared to the control.
Visualizations
Caption: P2X7 Receptor Signaling Pathway and Antagonist Inhibition.
Caption: Experimental Workflow for P2X7 Antagonist Development.
References
Application Note and Protocol: N-Alkylation of 5-(2,3-Dichlorophenyl)-1H-tetrazole
Abstract
This document provides a comprehensive experimental protocol for the N-alkylation of 5-(2,3-dichlorophenyl)-1H-tetrazole. The N-alkylation of tetrazoles is a critical transformation in medicinal chemistry, as the resulting N1 and N2 isomers often exhibit distinct biological activities.[1][2] This protocol details the reaction setup, purification, and characterization of the resulting regioisomers. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Tetrazole derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities and their role as bioisosteres for carboxylic acids.[3] The alkylation of 5-substituted-1H-tetrazoles can occur at either the N1 or N2 position of the tetrazole ring, leading to two distinct regioisomers. The ratio of these isomers is influenced by several factors, including the nature of the substrate, the alkylating agent, the solvent, and the reaction temperature.[1] This protocol provides a general method for the N-alkylation of this compound, a common scaffold in drug discovery.
Reaction Scheme
The N-alkylation of this compound with an alkyl halide (R-X) in the presence of a base yields a mixture of the N1-alkylated (1,5-disubstituted) and N2-alkylated (2,5-disubstituted) isomers.
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the N-alkylation of 5-substituted tetrazoles.[3][4]
Materials
-
This compound
-
Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.0-1.2 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (1.1-1.5 equivalents)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous acetone (or DMF, approx. 10-15 mL per mmol of tetrazole), add anhydrous potassium carbonate (1.1 equiv.).
-
Stirring: Stir the resulting suspension at room temperature for 15-30 minutes to ensure deprotonation of the tetrazole.[3]
-
Addition of Alkylating Agent: Add the alkylating agent (1.0 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-60 °C for acetone) for 2-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up:
-
After the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase in vacuo to obtain the crude product as a mixture of N1 and N2 isomers.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[3]
-
A typical eluent system is a gradient of ethyl acetate in hexanes. The two regioisomers can usually be separated, with the N1 isomer often being more polar than the N2 isomer.
-
-
Characterization:
-
Characterize the purified isomers using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures. The chemical shift of the tetrazole ring carbon is a key indicator for distinguishing between the N1 and N2 isomers; it is typically more deshielded in the N2 isomer.[3]
-
Data Presentation
The following table summarizes representative data for the N-alkylation of a related 5-substituted tetrazole, which can serve as an expected outcome for the N-alkylation of this compound.
| Alkylating Agent | Base | Solvent | Temperature | Time (h) | Total Yield (%) | N1:N2 Ratio | Reference |
| Benzyl bromide | K₂CO₃ | Acetone | Room Temp. | 2 | 74 | 45:55 | [3] |
| Methyl iodide | NaOH | CH₂Cl₂/H₂O | Room Temp. | - | - | - | [5] |
Note: The regioselectivity can be influenced by reaction conditions. Higher temperatures may favor the formation of the N1 isomer.[1]
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
Caption: Workflow for the N-alkylation of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents are often toxic and lachrymatory; handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
References
Application of 5-(2,3-Dichlorophenyl)-1H-tetrazole in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2,3-Dichlorophenyl)-1H-tetrazole is a key heterocyclic scaffold that has garnered significant interest in medicinal chemistry. The tetrazole ring is a well-established bioisostere of a carboxylic acid, offering improved metabolic stability and pharmacokinetic properties in drug candidates. The dichlorophenyl moiety provides a crucial structural element for interaction with biological targets. This document details the primary application of this scaffold in the development of potent and selective P2X7 receptor antagonists, which are promising therapeutic agents for inflammatory and neurological disorders.
Primary Application: P2X7 Receptor Antagonism
Derivatives of this compound have been identified as potent antagonists of the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells.[1][2] Chronic activation of the P2X7 receptor is implicated in the pathogenesis of various inflammatory diseases, neuropathic pain, and neurodegenerative disorders. Antagonism of this receptor represents a promising therapeutic strategy for these conditions. The 1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine core has been systematically explored to establish structure-activity relationships (SAR) for P2X7 inhibition.[1][2]
Quantitative Data
The following table summarizes the in vitro activity of a series of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives against the human and rat P2X7 receptors. Potency is expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Compound | R Group (on benzylamine) | Human P2X7 pIC50 | Rat P2X7 pIC50 |
| 1 | H | 6.5 | 6.2 |
| 2 | 2-Cl | >7.8 | 7.5 |
| 3 | 3-Cl | 7.2 | 6.9 |
| 4 | 4-Cl | 7.1 | 6.8 |
| 5 | 2-F | 7.7 | 7.4 |
| 6 | 2-CH3 | 7.6 | 7.3 |
| 7 | 2-OCH3 | 7.5 | 7.2 |
| 8 | 3,4-diCl | 7.3 | 7.0 |
Data extracted from the abstract of Perez-Medrano, A. et al. Bioorg Med Chem Lett. 2011.[1][2]
Experimental Protocols
The following protocols are representative methodologies for the synthesis and in vitro evaluation of this compound-based P2X7 antagonists.
Protocol 1: General Synthesis of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine Derivatives
This protocol describes a typical synthetic route for the preparation of the target compounds.
Workflow for Synthesis
Caption: Synthetic workflow for N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives.
Step 1: Synthesis of 1-(2,3-Dichlorophenyl)-5-amino-1H-tetrazole
-
To a solution of 2,3-dichloroaniline in an appropriate solvent (e.g., toluene), add trimethylorthoformate and sodium azide.
-
Heat the reaction mixture under reflux for the required time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2,3-dichlorophenyl)-5-amino-1H-tetrazole.
Step 2: Synthesis of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine Derivatives (Reductive Amination)
-
Dissolve 1-(2,3-dichlorophenyl)-5-amino-1H-tetrazole and a substituted benzaldehyde in a suitable solvent (e.g., dichloromethane or dichloroethane).
-
Add a reducing agent, such as sodium triacetoxyborohydride, to the mixture.
-
Stir the reaction at room temperature until the starting materials are consumed, as indicated by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final compound by flash column chromatography or recrystallization.
Protocol 2: In Vitro P2X7 Antagonist Activity Assay (FLIPR-Based Calcium Influx Assay)
This protocol outlines a common method for assessing the antagonist activity of compounds at the P2X7 receptor using a fluorometric imaging plate reader (FLIPR).
Workflow for FLIPR Assay
Caption: Workflow for a FLIPR-based P2X7 antagonist assay.
Procedure:
-
Cell Culture: Culture a cell line stably expressing the human or rat P2X7 receptor (e.g., HEK293 or THP-1 cells) in appropriate media and conditions.
-
Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom assay plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds (derivatives of this compound) in the assay buffer. Add the compound solutions to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Fluorescence Reading: Place the assay plate into the FLIPR instrument. Initiate the assay by adding a P2X7 receptor agonist (e.g., 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate, BzATP) to all wells to stimulate calcium influx.
-
Data Acquisition: The FLIPR instrument will simultaneously add the agonist and measure the fluorescence intensity over time. The increase in fluorescence corresponds to the influx of calcium into the cells.
-
Data Analysis: The antagonist activity is determined by the reduction in the agonist-induced fluorescence signal in the presence of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The pIC50 is then calculated as -log(IC50).
Signaling Pathway
The antagonism of the P2X7 receptor by this compound derivatives blocks the downstream signaling cascade initiated by extracellular ATP, which is particularly relevant in inflammatory responses. A key pathway inhibited is the activation of the NLRP3 inflammasome.
Caption: P2X7R-mediated NLRP3 inflammasome activation pathway and its inhibition.
References
Application Notes and Protocols for High-Throughput Screening of 5-(2,3-Dichlorophenyl)-1H-tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 5-(2,3-Dichlorophenyl)-1H-tetrazole represent a promising class of heterocyclic compounds with significant potential in drug discovery and development. The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2] This structural feature, combined with the dichlorophenyl moiety, has made these derivatives attractive candidates for screening against a variety of therapeutic targets, particularly in oncology.
Recent studies on various tetrazole derivatives have revealed their potent anti-cancer activities, which are often attributed to their ability to induce cell cycle arrest and apoptosis.[3][4] Mechanistic investigations suggest that some tetrazole compounds exert their cytotoxic effects by targeting fundamental cellular processes such as tubulin polymerization, which is critical for cell division.[5][6] This document provides detailed application notes and high-throughput screening (HTS) protocols for evaluating the anti-cancer potential of this compound derivatives.
Key Applications
-
High-Throughput Screening (HTS) for Anti-Cancer Activity: Rapidly screen large libraries of this compound derivatives to identify lead compounds with cytotoxic or cytostatic effects against various cancer cell lines.
-
Mechanism of Action Studies: Elucidate the molecular mechanisms by which active compounds exert their anti-cancer effects, including induction of apoptosis and cell cycle arrest.
-
Structure-Activity Relationship (SAR) Studies: Correlate the chemical structures of the derivatives with their biological activities to guide the optimization of lead compounds.
Data Presentation: In Vitro Anti-Cancer Activity of Tetrazole Derivatives
The following table summarizes representative data from studies on tetrazole derivatives, demonstrating their potential as anti-cancer agents. The data is presented as the half-maximal inhibitory concentration (IC50) or percentage of cell growth inhibition against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) / % Inhibition | Reference |
| MM137 | DLD-1 (Colon) | Viability | 0.43 | [7] |
| MM137 | HT-29 (Colon) | Viability | 0.16 | [7] |
| MM124 | DLD-1 (Colon) | Viability | 1.54 | [7] |
| MM124 | HT-29 (Colon) | Viability | 0.41 | [7] |
| Compound 5b | MCF-7 (Breast) | Cytotoxicity | 0.2 | [8] |
| Compound 5k | MDA-MB-468 (Breast) | Cytotoxicity | 0.6 | [8] |
| Compound 5g | PC-12 (Pheochromocytoma) | Cytotoxicity | 0.43 | [8] |
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Screening using MTT Assay
This protocol is designed for the rapid assessment of the cytotoxic effects of this compound derivatives on cancer cell lines in a 96-well format.[9]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of lead compounds on cell cycle progression.[11]
Materials:
-
Cancer cells treated with a lead this compound derivative
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both treated and untreated cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Proposed Mechanism of Action of Anti-Cancer Tetrazole Derivatives
Caption: Proposed signaling pathway for the anti-cancer activity of tetrazole derivatives.
High-Throughput Screening (HTS) Workflow
Caption: A typical workflow for high-throughput screening of tetrazole derivatives.
References
- 1. Chapter - Tetrazoles: Structure and Activity Relationship as Anticancer Agents | Bentham Science [eurekaselect.com]
- 2. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells [mdpi.com]
- 8. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]
Application Notes and Protocols for Cell-Based Assays of 5-(2,3-Dichlorophenyl)-1H-tetrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their wide range of biological activities, including anticancer properties.[1][2][3][4] The 5-(2,3-Dichlorophenyl)-1H-tetrazole scaffold, in particular, has been identified in compounds acting as potent antagonists of the P2X7 receptor (P2X7R). P2X7R is an ATP-gated ion channel that is increasingly implicated in cancer progression.[5][6][7][8] Under pathological conditions, such as in the tumor microenvironment where extracellular ATP concentrations are elevated, P2X7R activation can promote tumor growth, invasion, and angiogenesis.[5][6][7][8] Conversely, prolonged activation can lead to apoptotic or necrotic cell death.[6][9][10] Therefore, modulation of P2X7R activity with antagonists like the this compound analogs presents a promising therapeutic strategy for various cancers.[5][11]
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of novel this compound analogs as P2X7R antagonists in cancer cell lines. The described assays will assess the anti-proliferative and pro-apoptotic effects of these compounds.
Key Signaling Pathway: P2X7 Receptor-Mediated Apoptosis
Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates the opening of a non-selective pore, leading to a cascade of intracellular events that can culminate in apoptosis.[9][10] This process often involves the activation of caspases, key executioners of programmed cell death. The intrinsic apoptotic pathway is triggered, characterized by mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and the effector caspase-3.[9][10] By blocking P2X7R, the tetrazole analogs are hypothesized to inhibit downstream signaling that promotes cancer cell survival and proliferation, and in some contexts, sensitize cells to apoptosis.
Experimental Protocols
The following protocols are designed for a 96-well plate format, suitable for high-throughput screening of the tetrazole analogs. A human neuroblastoma cell line, such as ACN, or a breast cancer cell line like MDA-MB-435s, known to express P2X7R, is recommended.[5]
Experimental Workflow
Cell Viability Assay (XTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The XTT assay is a colorimetric assay that quantifies the reduction of the tetrazolium salt XTT to a colored formazan product by metabolically active cells.
Materials:
-
Selected cancer cell line (e.g., ACN or MDA-MB-435s)
-
Complete culture medium
-
96-well microplates
-
This compound analogs (and other test compounds)
-
Vehicle control (e.g., DMSO)
-
XTT labeling reagent and electron-coupling reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrazole analogs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is labeled with a fluorochrome (FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Treated and control cells from the experimental setup
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment with the tetrazole analogs for the desired time, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot for Apoptosis Markers
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as cleaved caspase-3 and PARP.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12][13][14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Data Presentation
Quantitative data from the cell-based assays should be summarized in clear and concise tables to facilitate comparison between the different tetrazole analogs and controls.
Table 1: Anti-proliferative Activity of this compound Analogs (IC₅₀ Values)
| Compound | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| Analog 1 | 15.2 ± 1.8 | 8.5 ± 0.9 |
| Analog 2 | 25.6 ± 2.5 | 14.3 ± 1.5 |
| Analog 3 | 8.9 ± 1.1 | 4.2 ± 0.5 |
| Positive Control | 5.1 ± 0.6 | 2.3 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptotic Effects of this compound Analogs at 24 hours
| Treatment (Concentration) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.5 ± 0.5 | 1.2 ± 0.2 |
| Analog 1 (10 µM) | 15.8 ± 1.9 | 5.4 ± 0.7 |
| Analog 3 (5 µM) | 25.2 ± 2.8 | 8.9 ± 1.1 |
| Positive Control (5 µM) | 35.6 ± 3.5 | 12.1 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Western Blot Analysis of Apoptotic Markers after 24-hour Treatment
| Treatment (Concentration) | Relative Cleaved Caspase-3 Expression (Fold Change vs. Control) | Relative Cleaved PARP Expression (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| Analog 1 (10 µM) | 3.2 ± 0.4 | 2.8 ± 0.3 |
| Analog 3 (5 µM) | 5.8 ± 0.6 | 4.9 ± 0.5 |
| Positive Control (5 µM) | 8.1 ± 0.9 | 7.2 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments, normalized to β-actin.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial cell-based screening and mechanistic evaluation of this compound analogs as potential anticancer agents targeting the P2X7 receptor. By employing these assays, researchers can effectively determine the anti-proliferative and pro-apoptotic activities of their compounds and gain valuable insights into their mechanism of action, thereby guiding further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrazole: A privileged scaffold for the discovery of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications [mdpi.com]
- 7. Frontiers | P2X7 in Cancer: From Molecular Mechanisms to Therapeutics [frontiersin.org]
- 8. P2X7 in Cancer: From Molecular Mechanisms to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unife.it [iris.unife.it]
- 10. Positive allosteric modulation of P2X7 promotes apoptotic cell death over lytic cell death responses in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional role of P2X7 purinergic receptor in cancer and cancer-related pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the In Vitro Evaluation of 5-(2,3-Dichlorophenyl)-1H-tetrazole Derivatives on the P2X7 Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the in vitro evaluation of 5-(2,3-Dichlorophenyl)-1H-tetrazole derivatives as antagonists of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia. Its activation is linked to inflammatory responses, making it a significant therapeutic target. The protocols outlined below describe key in vitro assays to determine the potency and mechanism of action of these tetrazole derivatives on the human and rat P2X7 receptors.
Data Presentation
The inhibitory potency of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives against the human P2X7 (hP2X7) and rat P2X7 (rP2X7) receptors is summarized below. Potency is expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). Higher pIC50 values indicate greater potency.
| Compound ID | Substitution on Benzyl Ring | hP2X7 pIC50 | rP2X7 pIC50 |
| 1 | 2-Methyl | >7.8 | ~7.6 |
| 2 | 2-Chloro | >7.8 | ~7.6 |
| 3 | 2-Trifluoromethyl | >7.8 | ~7.5 |
| 4 | 2,6-Dichloro | >7.8 | ~7.7 |
| 5 | 2-Fluoro | 7.7 | 7.4 |
| 6 | 3-Chloro | 7.2 | 6.9 |
| 7 | 4-Chloro | 7.1 | 6.8 |
| 8 | Unsubstituted | 6.9 | 6.5 |
Data is synthesized from publicly available research. Actual values may vary based on experimental conditions.
Signaling Pathway
Activation of the P2X7 receptor by its endogenous ligand, adenosine triphosphate (ATP), triggers a cascade of intracellular events. Initially, it opens a channel permeable to small cations, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux. Sustained activation leads to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da. This leads to the activation of the NLRP3 inflammasome, caspase-1 cleavage, and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18.
Caption: P2X7 Receptor Signaling Pathway.
Experimental Protocols
Cell Culture
1.1. HEK293 Cells Stably Expressing Human or Rat P2X7 Receptor
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
1.2. THP-1 Human Monocytic Cell Line
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain as a suspension culture at 37°C in a humidified atmosphere of 5% CO₂.
-
Differentiation into Macrophages (for IL-1β release assay):
-
Seed THP-1 monocytes at a density of 0.5 x 10⁶ cells/mL in fresh medium.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours to allow differentiation into adherent macrophages.
-
Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before the assay.
-
Preparation of Test Compounds
-
Prepare a 10 mM stock solution of the this compound derivative in 100% dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations.
-
The final DMSO concentration in the assay wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Experimental Workflow
The general workflow for evaluating the antagonist activity of the tetrazole derivatives is depicted below.
Caption: General Experimental Workflow.
Calcium Influx Assay (Fluo-4 AM)
This assay measures the ability of the test compounds to inhibit the initial influx of calcium through the P2X7 receptor channel upon agonist stimulation.
Materials:
-
HEK293 cells expressing human or rat P2X7.
-
Black, clear-bottom 96-well microplates.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
P2X7 agonist: 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP).
-
Fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm.
Protocol:
-
Cell Seeding: Seed HEK293-P2X7 cells into a 96-well plate at a density of 50,000-80,000 cells per well and incubate overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer).
-
Remove the growth medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells twice with 100 µL of Assay Buffer.
-
Add 100 µL of Assay Buffer containing the desired concentrations of the tetrazole derivatives to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add a pre-determined concentration of BzATP (e.g., 10 µM) to stimulate calcium influx.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-5 minutes.
-
-
Data Analysis:
-
The antagonist effect is calculated as the percentage inhibition of the agonist-induced increase in fluorescence.
-
Plot the percent inhibition against the log concentration of the antagonist to determine the IC50 value.
-
Pore Formation Assay (YO-PRO-1 Dye Uptake)
This assay quantifies the inhibition of the large pore formation associated with sustained P2X7 receptor activation by measuring the uptake of the fluorescent dye YO-PRO-1.
Materials:
-
HEK293 cells expressing human or rat P2X7.
-
Black, clear-bottom 96-well microplates.
-
YO-PRO-1 Iodide.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
P2X7 agonist: BzATP.
-
Fluorescence plate reader with excitation at ~491 nm and emission at ~509 nm.
Protocol:
-
Cell Seeding: Seed HEK293-P2X7 cells as described in the calcium influx assay.
-
Compound Incubation:
-
Remove the growth medium and wash the cells once with Assay Buffer.
-
Add 50 µL of Assay Buffer containing 2x the final concentration of the tetrazole derivatives.
-
Incubate for 30-60 minutes at 37°C.
-
-
Agonist Stimulation and Dye Uptake:
-
Prepare a stimulation mix containing the P2X7 agonist (e.g., 300 µM BzATP) and YO-PRO-1 (e.g., 10 µM) at 2x the final concentration in Assay Buffer.
-
Add 50 µL of the stimulation mix to each well.
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity in kinetic mode for 30-60 minutes or as an endpoint reading.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without agonist.
-
Calculate the percent inhibition of the agonist-induced YO-PRO-1 uptake and determine the IC50 value.
-
IL-1β Release Assay
This functional assay measures the downstream consequence of P2X7 activation in immune cells by quantifying the inhibition of the release of the pro-inflammatory cytokine IL-1β.
Materials:
-
Differentiated THP-1 macrophages.
-
96-well tissue culture plates.
-
Lipopolysaccharide (LPS).
-
P2X7 agonist: ATP or BzATP.
-
Human IL-1β ELISA kit.
-
Microplate reader for ELISA.
Protocol:
-
Cell Priming:
-
Seed and differentiate THP-1 cells in a 96-well plate.
-
Prime the macrophages with LPS (e.g., 1 µg/mL) for 2-4 hours to induce the expression of pro-IL-1β.
-
-
Compound Incubation:
-
Wash the cells to remove the LPS-containing medium.
-
Add fresh medium containing the tetrazole derivatives at the desired concentrations.
-
Incubate for 30-60 minutes.
-
-
Agonist Stimulation:
-
Add a high concentration of ATP (e.g., 1-5 mM) or BzATP (e.g., 100-300 µM) to the wells.
-
Incubate for 30-60 minutes to stimulate P2X7-mediated IL-1β release.
-
-
Sample Collection and Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the amount of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of agonist-induced IL-1β release and determine the IC50 value.
-
Methods for preparing stock solutions of 5-(2,3-Dichlorophenyl)-1H-tetrazole for biological testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of 5-(2,3-Dichlorophenyl)-1H-tetrazole, a compound of interest for biological screening, particularly as a potential antagonist of the P2X(7) receptor. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Compound Information
Structure:
Molecular Formula: C₇H₄Cl₂N₄
Molecular Weight: 215.04 g/mol
Appearance: White to off-white solid
Solubility and Stability
Proper solubilization and storage are critical for maintaining the integrity of this compound. The compound exhibits poor solubility in aqueous solutions.
Quantitative Solubility Data:
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 0.026 g/L[1] | 25 | Practically insoluble. |
| Dimethyl Sulfoxide (DMSO) | Soluble | 25 | Recommended primary solvent for stock solutions. |
| N,N-Dimethylformamide (DMF) | Soluble | 25 | Alternative solvent to DMSO. |
| Ethanol | Sparingly soluble | 25 | May require heating; precipitation upon cooling is possible. |
Stability:
This compound is stable under normal laboratory conditions. However, long-term storage of solutions should be at low temperatures to minimize degradation. Stock solutions in DMSO are generally stable for several months when stored at -20°C or -80°C. It is recommended to prepare fresh working solutions from the stock for each experiment.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, weigh out 2.15 mg of this compound.
-
Calculation: (10 mmol/L) * (1 L/1000 mL) * (215.04 g/mol ) * (1000 mg/g) = 2.15 mg/mL
-
-
Dissolution:
-
Aseptically transfer the weighed compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 2.15 mg).
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath at room temperature. Gentle warming to 37°C can also aid dissolution, but prolonged heating should be avoided.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term storage.
-
Preparation of Working Solutions for Cell-Based Assays
This protocol details the preparation of working solutions from the 10 mM DMSO stock for use in typical cell culture experiments, ensuring the final DMSO concentration remains non-toxic to most cell lines (typically ≤ 0.5%).
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
To avoid precipitation, it is often beneficial to perform an intermediate dilution in 100% DMSO before the final dilution in aqueous buffer. For example, to achieve a final concentration of 10 µM, first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
-
Final Dilution:
-
To prepare a final concentration of 10 µM in a total volume of 1 mL of cell culture medium, add 1 µL of the 10 mM DMSO stock solution to 999 µL of the medium.
-
This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the test samples. For the example above, the vehicle control would be 1 µL of 100% DMSO in 999 µL of cell culture medium.
-
Serial Dilutions:
To perform a dose-response experiment, prepare serial dilutions of the compound. It is best practice to perform the serial dilutions in 100% DMSO first, and then dilute each concentration into the final assay medium to maintain a constant final DMSO concentration across all wells.
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a DMSO stock solution.
P2X(7) Receptor Signaling Pathway
Derivatives of this compound have been identified as antagonists of the P2X(7) receptor. The following diagram illustrates the general signaling cascade initiated by the activation of this receptor by its endogenous ligand, ATP.
Caption: Simplified P2X(7) receptor signaling cascade.
References
Application Notes and Protocols: 5-(2,3-Dichlorophenyl)-1H-tetrazole as a Carboxylic Acid Bioisostere
For Researchers, Scientists, and Drug Development Professionals
Introduction
In medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a fundamental approach to optimize the pharmacological properties of lead compounds. One of the most successful and widely employed bioisosteric replacements for the carboxylic acid moiety is the 5-substituted-1H-tetrazole ring.[1] This substitution is advantageous due to the similar pKa values of tetrazoles and carboxylic acids, which allows them to maintain key ionic interactions with biological targets.[2][3] However, the tetrazole group often imparts superior metabolic stability and improved pharmacokinetic profiles, including enhanced membrane permeability and oral bioavailability.[1][4]
5-(2,3-Dichlorophenyl)-1H-tetrazole and its derivatives have emerged as a significant scaffold in the development of potent and selective antagonists for the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory and neuropathic pain pathways.[5] The dichlorophenyl substituent contributes to the lipophilicity and binding affinity of these compounds. This document provides a comprehensive overview of the application of this compound as a carboxylic acid bioisostere, with a focus on its role in the development of P2X7 receptor antagonists. Detailed experimental protocols for the synthesis and biological evaluation of related compounds are also presented.
Physicochemical Properties and Bioisosteric Rationale
The 5-substituted-1H-tetrazole ring exists in equilibrium between the 1H and 2H tautomers. Its key features as a carboxylic acid bioisostere include:
-
Acidity: The pKa of 5-substituted-1H-tetrazoles is typically in the range of 4.5-5.0, which is very similar to that of carboxylic acids. This allows the tetrazolate anion to mimic the carboxylate anion in forming critical ionic interactions with positively charged residues (e.g., lysine, arginine) in receptor binding pockets.[6]
-
Planarity: The tetrazole ring is a planar aromatic system, which can participate in π-stacking interactions within the binding site, similar to a carboxylate group.[6]
-
Lipophilicity: Tetrazoles are generally more lipophilic than their corresponding carboxylic acids. This increased lipophilicity can lead to improved membrane permeability and oral bioavailability.[4]
-
Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to the carboxylic acid group, which can undergo phase II metabolism (e.g., glucuronidation).[6]
Application in P2X7 Receptor Antagonism
The P2X7 receptor is a ligand-gated ion channel that is activated by high concentrations of extracellular ATP, typically released during cellular stress or injury.[5] Activation of the P2X7 receptor leads to cation influx (Na⁺ and Ca²⁺), membrane depolarization, and the formation of a large, non-selective pore, which can ultimately trigger pro-inflammatory signaling cascades and cell death.[6][7] Consequently, antagonists of the P2X7 receptor are of significant interest for the treatment of various inflammatory conditions, chronic pain, and neurodegenerative diseases.
A notable example of a potent P2X7 receptor antagonist incorporating the this compound scaffold is A-438079 (3-((5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)methyl)pyridine).[5] In this molecule, the tetrazole ring serves as a bioisostere for a carboxylic acid, enabling a strong interaction with the receptor while the dichlorophenyl and pyridine moieties contribute to the overall binding affinity and selectivity.
Quantitative Data
The following table summarizes the in vitro activity of A-438079, a derivative of this compound, as a P2X7 receptor antagonist.[5]
| Compound | Target | Assay | Species | IC₅₀ (nM) |
| A-438079 | P2X7 Receptor | BzATP-stimulated Ca²⁺ influx | Rat | 100 |
| A-438079 | P2X7 Receptor | BzATP-stimulated Ca²⁺ influx | Human | 300 |
Signaling Pathways
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular signaling events. The following diagram illustrates the key pathways involved.
Caption: P2X7 Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of 5-substituted-1H-tetrazoles via a [3+2] cycloaddition reaction between a nitrile and sodium azide.[8]
Materials:
-
2,3-Dichlorobenzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichlorobenzonitrile (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) or a catalytic amount of zinc chloride to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Acidify the aqueous mixture to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthesis Workflow.
Protocol 2: In Vitro P2X7 Receptor Antagonist Activity - Calcium Influx Assay
This protocol describes a fluorescent-based assay to measure the inhibition of P2X7 receptor-mediated calcium influx in a cell line stably expressing the human or rat P2X7 receptor (e.g., HEK293 or 1321N1 cells).[9]
Materials:
-
HEK293 or 1321N1 cells stably expressing the human or rat P2X7 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
P2X7 receptor agonist (e.g., 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP))
-
Test compound (this compound derivative)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the P2X7-expressing cells into 96-well black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) with 0.02% Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37 °C for 60 minutes in the dark.
-
Compound Incubation: Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the test compound solutions to the respective wells and incubate at room temperature for 15-30 minutes. Include vehicle control (e.g., DMSO) and positive control (a known P2X7 antagonist) wells.
-
Fluorescence Measurement: Place the microplate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Agonist Addition: Using the automated injector, add the P2X7 agonist (e.g., BzATP at a final concentration of 10-100 µM) to all wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage inhibition of the agonist-induced calcium influx for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.
Protocol 3: In Vitro P2X7 Receptor Antagonist Activity - Ethidium Bromide Uptake Assay
This assay measures the inhibition of P2X7 receptor-mediated large pore formation.[10]
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor
-
Assay buffer (low divalent cation solution)
-
Ethidium bromide (EtBr)
-
P2X7 receptor agonist (e.g., BzATP)
-
Test compound
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the P2X7-expressing cells into 96-well black, clear-bottom microplates and culture overnight.
-
Compound Incubation: Wash the cells with the low-divalent cation assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37 °C.
-
Agonist and Dye Addition: Add a solution containing ethidium bromide (e.g., 5 µM) and the P2X7 receptor agonist BzATP (e.g., 100 µM) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~525 nm, emission ~605 nm) using a fluorescence plate reader. Record the fluorescence at regular intervals (e.g., every minute) for 30-60 minutes.
-
Data Analysis: Calculate the rate of ethidium bromide uptake. Determine the IC₅₀ value for the test compound by plotting the percentage of inhibition of the uptake rate against the compound concentration.
Conclusion
This compound serves as a valuable carboxylic acid bioisostere in modern drug design, particularly in the development of P2X7 receptor antagonists. Its favorable physicochemical and metabolic properties contribute to the enhanced pharmacological profiles of molecules that incorporate this scaffold. The provided protocols offer a framework for the synthesis and in vitro evaluation of novel compounds based on this promising chemical motif, facilitating the discovery of new therapeutic agents for a range of inflammatory and neurological disorders.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 7. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2,3-Dichlorophenyl)-1H-tetrazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the synthesis of 5-(2,3-Dichlorophenyl)-1H-tetrazole, particularly focusing on issues of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for this compound is consistently low. What are the most common causes?
Low yield in the synthesis, which typically proceeds via a [3+2] cycloaddition of 2,3-dichlorobenzonitrile and an azide source (like sodium azide), can be attributed to several factors.[1][2] The most critical parameters to investigate are:
-
Inefficient Catalysis: The activation of the nitrile group is crucial for the cycloaddition to proceed efficiently.[3] The choice of catalyst, its loading, and its activity are paramount.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a significant role. Aprotic polar solvents like DMF or DMSO are generally preferred, while protic solvents can hinder the reaction.[2][4]
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient time, low temperature, or inadequate mixing.
-
Impure Reagents: The purity of the starting 2,3-dichlorobenzonitrile and sodium azide is important.
-
Improper Work-up: Product can be lost during the isolation and purification steps, particularly if the pH adjustment for precipitation is not optimal.[5]
Q2: How does the choice of catalyst affect the reaction, and what are the recommended options?
Catalysts are essential for activating the nitrile group, thereby lowering the activation energy for the cycloaddition.[1][3] Lewis acids are commonly employed for this purpose.
-
Lewis Acids: Zinc salts (e.g., ZnBr₂, ZnCl₂) are widely used and have been shown to effectively catalyze the reaction in various solvents, including water.[3][6] Other Lewis acids like aluminum chloride (AlCl₃) and antimony trioxide (Sb₂O₃) have also been reported.[2][7]
-
Solid Acid Catalysts: Heterogeneous catalysts like silica sulfuric acid or zeolite can offer advantages such as easier separation, reusability, and potentially milder reaction conditions.[2][8] Silica sulfuric acid, for instance, has been used to achieve high yields in DMF at reflux.[2]
-
Catalyst Loading: The amount of catalyst must be optimized. Insufficient loading can lead to slow or incomplete reactions, while excessive amounts may not significantly improve the yield and can complicate purification.[2]
Q3: What are the optimal solvent and temperature for this synthesis?
The choice of solvent and temperature is critical for achieving high yields.
-
Solvent: The solvent significantly influences reaction efficiency. High-polarity aprotic solvents are generally the best choice.
-
Recommended: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) consistently provide excellent yields.[2][4]
-
Less Effective: Solvents like Toluene and THF are viable but typically result in lower yields compared to DMF or DMSO.[4]
-
To Avoid: Protic solvents such as ethanol are generally unsuitable for this reaction.[4]
-
-
Temperature: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. An increase in temperature from 100 °C to 120 °C can accelerate the reaction and lead to higher yields.[4][9] However, the optimal temperature should be determined experimentally to balance reaction speed with potential side-product formation or degradation.
Q4: I am observing incomplete conversion of my starting material (2,3-Dichlorobenzonitrile). What should I do?
Incomplete conversion is a common issue that directly leads to low yields. Consider the following adjustments:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time. Some protocols report reaction times ranging from a few hours to 48 hours.[5][10]
-
Increase Temperature: As mentioned, raising the temperature (e.g., from 100 °C to 120 °C) can significantly increase the reaction rate.[9]
-
Check Reagent Stoichiometry: An excess of sodium azide is often beneficial. A molar ratio of 1:1.5 (nitrile to sodium azide) has been shown to be advantageous for driving the reaction to completion.[5][9]
-
Ensure Catalyst Activity: If using a reusable catalyst, ensure it has been properly activated and has not lost its activity over successive runs.[2][4]
Q5: My final product is impure after work-up. What are the likely side products and how can I improve purification?
Purity is essential, especially for pharmaceutical applications. Impurities can arise from side reactions or unreacted starting materials.
-
Work-up Procedure: A common work-up involves cooling the reaction mixture, filtering off any solid catalyst, and then acidifying the filtrate with an acid (e.g., HCl) to a pH of 2-3 to precipitate the tetrazole product.[5] The precipitated solid is then filtered, washed with water, and dried.[10]
-
Purification: Recrystallization is the most common method for purifying the crude product.[5] Solvents like ethanol or an ethanol/water mixture are often effective. Column chromatography on silica gel can also be used if recrystallization is insufficient.[2]
-
Potential Side Products: The primary impurity is often the unreacted 2,3-dichlorobenzonitrile. Other side products are less common but can result from decomposition at very high temperatures.
Data and Protocols
Data Presentation
Table 1: Effect of Reaction Parameters on 5-Substituted Tetrazole Yield This table summarizes findings from various studies on the synthesis of 5-substituted tetrazoles, providing a general guide for optimization.
| Parameter | Condition | Typical Yield Range | Reference |
| Catalyst | ZnBr₂ | Good to Excellent | [6] |
| Silica Sulfuric Acid | 72% - 95% | [2] | |
| CoY Zeolite | ~80% | [4] | |
| None (uncatalyzed) | Low / Very Slow | [4] | |
| Solvent | DMF | 92% - 95% | [2][9] |
| DMSO | Excellent | [2] | |
| Toluene | Moderate | [4] | |
| Ethanol | Poor | [4] | |
| Temperature | 80 °C | Moderate | [9] |
| 100 °C | 92% (Optimized) | [9] | |
| 120 °C | High | [4] | |
| Nitrile:NaN₃ Ratio | 1:1 | Lower Yield | [5] |
| 1:1.5 | Up to 88% - 92% | [5][9] |
Experimental Protocols
Protocol 1: General Synthesis using Silica Sulfuric Acid Catalyst [2]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichlorobenzonitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (100 mol%, relative to the nitrile).
-
Solvent Addition: Add 5 mL of DMF to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC. A typical reaction time is 6-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid catalyst and wash it with ethyl acetate.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.
-
Precipitation: To the residue, add water and adjust the pH to 2-3 using 4N HCl. A white or yellowish solid should precipitate.
-
Purification: Collect the crude product by filtration, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the pure this compound.
Visualizations
Reaction Pathway and Troubleshooting Workflow
Caption: General pathway for the catalyzed [3+2] cycloaddition synthesis.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Synthesis of 5-Substituted Tetrazoles from Nitriles | Semantic Scholar [semanticscholar.org]
- 8. soran.edu.iq [soran.edu.iq]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. scielo.org.za [scielo.org.za]
Optimizing reaction conditions for the cycloaddition of azides to dichlorobenzonitriles.
Welcome to the technical support center for the synthesis of dichlorophenyl tetrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are working on the cycloaddition of azides to dichlorobenzonitriles. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the cycloaddition of azides to dichlorobenzonitriles.
Q1: My reaction is sluggish or not proceeding to completion. What are the key factors to consider for optimization?
A1: Low conversion rates are a common issue. Several factors can be optimized to drive the reaction to completion:
-
Temperature: The cycloaddition of azides to nitriles often requires elevated temperatures, especially for unactivated nitriles. However, the presence of two electron-withdrawing chloro groups on the benzonitrile ring generally lowers the activation energy required for the reaction. Typical temperature ranges are between 100-120°C. If you are using a lower temperature, consider gradually increasing it.
-
Catalyst: The use of a catalyst is highly recommended to improve reaction rates and yields. Lewis acids are particularly effective. Commonly used catalysts include zinc chloride (ZnCl₂), nano-TiCl₄·SiO₂, and various copper and cobalt complexes. Ensure your catalyst is active and used in the appropriate loading (typically 5-10 mol%).
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are generally the most effective for this reaction as they can dissolve both the azide salt and the dichlorobenzonitrile. While water can be a good solvent in some cases, the solubility of dichlorobenzonitriles may be limited. Toluene is generally not recommended due to the poor solubility of sodium azide.
-
Azide Source and Stoichiometry: Sodium azide (NaN₃) is the most common azide source. Using a slight excess of sodium azide (e.g., 1.5 to 2 equivalents) can help drive the reaction to completion.
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: Side reactions can lower your yield and complicate purification. Here are some possibilities:
-
Hydrolysis of the Nitrile: In the presence of water and acid or base, the nitrile group can be hydrolyzed to a carboxamide. This is more likely to occur at high temperatures and prolonged reaction times. To mitigate this, ensure you are using anhydrous solvents if your catalyst system is sensitive to water.
-
Nucleophilic Substitution of Chlorine: While the chloro groups on the aromatic ring are generally stable, under harsh conditions or with certain nucleophiles, substitution could occur. This is less common but should be considered if unexpected byproducts are observed, especially with ortho- or para-positioned chloro groups which are more activated.
-
Formation of Hydrazoic Acid (HN₃): In the presence of protic acids, sodium azide can form the highly toxic and explosive hydrazoic acid. It is crucial to avoid acidic conditions when using sodium azide unless a specific protocol calls for it and appropriate safety measures are in place. Many modern protocols utilize Lewis acids to avoid the formation of significant amounts of HN₃.
Q3: What is the best catalyst for the cycloaddition of azides to dichlorobenzonitriles?
A3: The choice of catalyst can significantly impact the reaction's efficiency. While there is no single "best" catalyst for all situations, here's a comparison of commonly used options:
-
Zinc Chloride (ZnCl₂): This is a widely used, cost-effective, and efficient Lewis acid catalyst for this reaction. It activates the nitrile group towards nucleophilic attack by the azide.
-
Nano-TiCl₄·SiO₂: This solid-supported catalyst offers the advantages of being heterogeneous, allowing for easier separation from the reaction mixture and potential for recycling. It has been shown to be highly efficient in promoting the reaction.
-
Copper and Cobalt Complexes: Various copper and cobalt catalysts have been developed for azide-alkyne cycloadditions (a related reaction) and can also be effective for azide-nitrile cycloadditions. These may offer milder reaction conditions but can be more expensive and require specific ligand systems.
The optimal catalyst may depend on the specific dichlorobenzonitrile isomer and the desired reaction conditions (e.g., temperature, solvent). It is recommended to perform small-scale screening experiments to identify the best catalyst for your specific application.
Q4: How do I purify the final dichlorophenyl tetrazole product?
A4: Purification can be challenging, especially when using high-boiling polar solvents like DMF or DMSO. Here is a general purification strategy:
-
Reaction Quenching and Acidification: After the reaction is complete, the mixture is typically cooled to room temperature and then poured into cold water. Acidification with a mineral acid (e.g., HCl) to a pH of ~2 will protonate the tetrazole ring, causing the product to precipitate out of the aqueous solution.
-
Filtration and Washing: The precipitated solid is collected by filtration. It is important to wash the solid thoroughly with water to remove any remaining inorganic salts and residual high-boiling solvent. Washing with a non-polar solvent like cold chloroform or diethyl ether can also help remove organic impurities.
-
Recrystallization: If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method to obtain a pure product.
Q5: Are there any safety precautions I should be aware of?
A5: Yes, this reaction involves hazardous materials and requires careful handling:
-
Sodium Azide (NaN₃): Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It also reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃). Always handle sodium azide in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with acids and heavy metals, as this can lead to the formation of explosive metal azides.
-
High Temperatures: The reaction is often run at elevated temperatures. Use appropriate heating equipment and take precautions to avoid burns.
-
Solvents: DMF and DMSO are skin-penetrating solvents. Avoid direct contact by wearing appropriate gloves.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from the literature for the synthesis of 5-substituted-1H-tetrazoles from nitriles, providing a comparison of different reaction parameters.
Table 1: Effect of Catalyst on the Cycloaddition of Benzonitrile with Sodium Azide
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SO₃H-carbon (10 wt%) | DMF | 100 | 6 | 92 |
| 2 | Nano-TiCl₄·SiO₂ (0.1 g) | DMF | reflux | 2 | High |
| 3 | Zinc Chloride (1.5 eq) | DMF | 110-120 | 15 | 92.5 |
| 4 | None | DMF | 100 | 12 | Low |
Table 2: Effect of Solvent on the Cycloaddition of Benzonitrile with Sodium Azide
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SO₃H-carbon | DMF | 100 | 6 | 92 |
| 2 | SO₃H-carbon | DMSO | 100 | 6 | 85 |
| 3 | SO₃H-carbon | Toluene | 100 | 12 | No reaction |
| 4 | SO₃H-carbon | Water | 100 | 12 | 65 |
| 5 | Humic acid | Water | 100 | 4 | 81-96 |
Note: The data in these tables are based on benzonitrile as the substrate and may serve as a starting point for optimizing the reaction with dichlorobenzonitriles.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: General Procedure for the Synthesis of 5-Substituted 1H-Tetrazoles using a Nano-TiCl₄·SiO₂ Catalyst [1]
-
To a mixture of the dichlorobenzonitrile (1 mmol) and sodium azide (2 mmol) in DMF (5 mL), add nano-TiCl₄·SiO₂ (0.1 g).
-
Heat the reaction mixture to reflux for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the catalyst by filtration.
-
Pour the filtrate into a mixture of ice water and 4N HCl (5 mL) to precipitate the product.
-
Collect the white solid by filtration and wash with cold chloroform.
-
Dry the product to obtain the pure 5-(dichlorophenyl)-1H-tetrazole.
Protocol 2: Synthesis of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole using Zinc Chloride [2]
This protocol for a substituted biphenylcarbonitrile can be adapted for dichlorobenzonitriles.
-
In a 50-mL glass reactor equipped with a thermometer and a reflux condenser, mix the dichlorobenzonitrile (25.9 mmol), zinc chloride (51.8 mmol), and sodium azide (103.6 mmol) in DMF (15 mL).
-
Heat the mixture with stirring at 110-120°C for 15 hours.
-
Monitor the reaction by TLC until the starting material disappears.
-
Cool the reaction mixture to below 100°C.
-
Slowly add dilute HCl to the cooled mixture.
-
The product will precipitate. Collect the solid by filtration and wash with water.
-
The crude product can be further purified by recrystallization.
Visualizations
Diagram 1: General Workflow for the Synthesis and Purification of Dichlorophenyl Tetrazoles
Caption: Workflow for dichlorophenyl tetrazole synthesis.
Diagram 2: Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting low yield in tetrazole synthesis.
References
Overcoming poor solubility of 5-(2,3-Dichlorophenyl)-1H-tetrazole in aqueous buffers.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the poor aqueous solubility of 5-(2,3-Dichlorophenyl)-1H-tetrazole.
Frequently Asked Questions (FAQs)
Q1: What is the documented aqueous solubility of this compound?
A1: The aqueous solubility of this compound is reported to be 0.026 g/L at 25°C, classifying it as a poorly soluble compound.[1]
Q2: Why is this compound poorly soluble in aqueous buffers?
A2: The poor solubility is attributed to its chemical structure. The dichlorophenyl group is highly lipophilic (hydrophobic), while the tetrazole ring provides some polarity. However, the overall molecule has a high molecular weight and a crystalline structure that requires significant energy to break down and dissolve in water. Over 40% of new drug candidates are poorly soluble in water, making this a common challenge in drug development.[2][3][4]
Q3: How does pH influence the solubility of this compound?
A3: The 1H-tetrazole ring contains an acidic proton. In aqueous solutions, this proton can dissociate, leaving a negatively charged tetrazolate anion. According to Le Châtelier's principle, increasing the pH (making the solution more basic) will drive this dissociation, converting the neutral molecule into its more soluble ionized (salt) form.[5][6] Therefore, solubility is expected to increase significantly in buffers with a pH above the compound's pKa. The predicted pKa for a similar isomer is approximately 3.55.[7]
Q4: What are co-solvents and how can they help?
A4: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble drugs.[8] They work by reducing the polarity of the aqueous solvent system, which lowers the interfacial tension between the hydrophobic compound and the solvent.[8][] Common co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol (PG).[][10]
Q5: What are cyclodextrins and when should they be considered?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3][11] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[3][11][12] This complex is more water-soluble due to the hydrophilic outer surface of the cyclodextrin.[13] This method is particularly useful when high concentrations of organic co-solvents are not desirable for the experimental system.[14]
Q6: Can surfactants be used to improve solubility?
A6: Yes, surfactants can solubilize poorly water-soluble compounds by forming micelles. The hydrophobic core of the micelle can entrap the drug molecule, while the hydrophilic shell interacts with the aqueous environment.[10] Common non-ionic surfactants used in formulations include Tween 80 and Solutol HS-15.[10][15]
Troubleshooting Guide
Problem: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Cause: This is a common issue when the final concentration of the organic co-solvent (DMSO) is too low to maintain the solubility of the compound. The drug is essentially "crashing out" of the solution.
-
Solution 1 (Increase Co-solvent): If your experimental system allows, increase the final percentage of DMSO in your aqueous buffer. However, be mindful of potential solvent toxicity in cellular assays.
-
Solution 2 (Use a Different Method): The concentration required may be beyond the limits of a co-solvent system. Consider using a cyclodextrin-based formulation or a pH modification approach if the compound is ionizable.[][11]
-
Solution 3 (Reduce Final Concentration): You may be exceeding the compound's solubility limit in the final buffer. Try working with a lower final concentration of the compound.
Problem: I am observing inconsistent or non-reproducible results in my biological assays.
-
Cause: Poor solubility can lead to the compound precipitating over time or adsorbing to plasticware, resulting in an unknown and variable effective concentration.
-
Solution 1 (Verify Solubility): Visually inspect your prepared solutions for any signs of precipitation (cloudiness, particles) before and after addition to the assay. You can also centrifuge a sample and analyze the supernatant to determine the actual dissolved concentration.
-
Solution 2 (Optimize Formulation): Re-evaluate your solubilization strategy. A more robust method may be needed. For example, a formulation using cyclodextrins or surfactants can provide better stability in solution compared to a simple co-solvent system.[10][14]
-
Solution 3 (Use Fresh Preparations): Always use freshly prepared dilutions from a clear stock solution for each experiment to minimize variability from precipitation over time.
Problem: Adjusting the pH of my buffer is not sufficiently improving the compound's solubility.
-
Cause: While pH adjustment is effective for ionizable compounds, the magnitude of the solubility increase may not be sufficient for your required concentration.[] There might also be a limit to how high the pH can be raised without affecting your experimental system.
-
Solution 1 (Combined Approach): Combine pH adjustment with another technique. For example, using a co-solvent in a pH-adjusted buffer can have a synergistic effect on solubility.[][16]
-
Solution 2 (Alternative Strategies): Explore other formulation strategies that are not pH-dependent, such as forming a solid dispersion or using a nanosuspension.[2][15] These are more advanced techniques but can significantly increase bioavailability and apparent solubility.[15][17]
Solubility Enhancement Strategies: A Comparative Overview
The following table summarizes common techniques for enhancing the solubility of poorly soluble compounds like this compound.
| Technique | Mechanism of Action | Potential Fold Increase | Key Considerations |
| pH Adjustment | Converts the compound to its more soluble ionized (salt) form by altering the buffer pH.[][18] | 10 to >1,000 | Only effective for ionizable compounds. The required pH may be incompatible with the experimental system.[19] |
| Co-solvents | Reduces the polarity of the solvent system, making it more favorable for hydrophobic solutes.[8][] | 10 to >500 | Simple and common for in vitro studies. High concentrations can be toxic to cells or organisms. Risk of precipitation upon dilution.[16][19] |
| Cyclodextrins | Encapsulates the hydrophobic drug molecule within its core, forming a water-soluble inclusion complex.[3][11] | 10 to >10,000 | Can significantly increase solubility with low toxicity. May alter drug permeability. Potential for renal toxicity with some cyclodextrins at high doses.[13][14] |
| Surfactants | Forms micelles that entrap the drug within their hydrophobic core, increasing its apparent solubility.[10] | Variable, can be significant | Effective at low concentrations (above CMC). Potential for cell toxicity and interference with biological assays.[19] |
| Particle Size Reduction | Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.[10][15] | N/A (improves rate, not equilibrium solubility) | Techniques include micronization and nanosuspension. Can improve oral bioavailability. Requires specialized equipment.[20] |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier matrix at a molecular level, often creating an amorphous form.[15][17] | 10 to >100 | Can significantly enhance dissolution and bioavailability. The amorphous form may be less stable and prone to recrystallization.[2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
-
Weighing: Accurately weigh the desired amount of this compound in a suitable glass vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the vial vigorously. If necessary, use gentle warming (37°C) or sonication in a water bath to facilitate complete dissolution.
-
Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Application: For experiments, thaw an aliquot and dilute it into the final aqueous buffer immediately before use. Ensure the final DMSO concentration is compatible with your assay (typically ≤ 0.5%).
Protocol 2: pH-Adjustment Method for Solubility Enhancement
-
Buffer Selection: Prepare a series of buffers with increasing pH values (e.g., pH 7.4, 8.0, 8.5, 9.0). Ensure the buffer system has adequate capacity and does not interfere with your experiment.
-
Compound Addition: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Determination: The measured concentration in each buffer represents the equilibrium solubility at that specific pH. Use the buffer pH that provides the required solubility for your experiments.
Protocol 3: Cyclodextrin Inclusion Complexation (Kneading Method)
-
Molar Ratio Selection: Select a suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which has high water solubility and low toxicity.[11] Determine the desired molar ratio of drug to cyclodextrin (commonly 1:1 or 1:2).
-
Mixing: Place the calculated amount of HP-β-CD in a glass mortar. Add a small amount of water or a water-ethanol mixture to form a paste.
-
Kneading: Add the this compound powder to the paste and knead the mixture thoroughly with a pestle for 30-60 minutes. The mixture should remain a consistent paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven.
-
Pulverization: Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Application: This powdered complex can now be directly dissolved in aqueous buffers to prepare solutions of the drug. Confirm the final concentration with an appropriate analytical method.
Visual Guides
Caption: Decision tree for selecting a solubility enhancement method.
Caption: How co-solvents reduce solvent polarity to aid dissolution.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
References
- 1. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. sphinxsai.com [sphinxsai.com]
- 3. touroscholar.touro.edu [touroscholar.touro.edu]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 6. fiveable.me [fiveable.me]
- 7. chembk.com [chembk.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. PH adjustment: Significance and symbolism [wisdomlib.org]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(2,3-Dichlorophenyl)-1H-tetrazole and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-(2,3-Dichlorophenyl)-1H-tetrazole and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Q1: My crude product is an oil and won't solidify. How can I induce crystallization?
A1: Oiling out is a common issue, especially with derivatives containing flexible side chains or when certain solvents are used. Here are several troubleshooting steps:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil. This seed crystal will act as a template for further crystallization.
-
Solvent Adjustment: Your solvent system may be too good a solvent.
-
If using a single solvent, try slowly adding a "poor" or "anti-solvent" (one in which your compound is insoluble) dropwise until turbidity persists. Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.
-
If you are using a mixed solvent system, you may have too much of the "good" solvent. Try adding more of the "poor" solvent while heating, then cool slowly.
-
-
Trituration: Add a poor solvent to the oil and stir vigorously with a glass rod. This can sometimes induce solidification. Heptane or hexane are good first choices for this.
-
Concentration: It's possible your solution is too dilute. Try removing some of the solvent under reduced pressure and then attempt to cool and crystallize again.
Q2: I have a solid crude product, but after recrystallization, the yield is very low. What can I do to improve it?
A2: Low recovery during recrystallization is a frequent problem. Consider the following points:
-
Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. If your compound has significant solubility even at low temperatures, you will lose a substantial amount in the mother liquor. You may need to screen for a better solvent or solvent system.
-
Solvent Volume: Using an excessive amount of solvent to dissolve the crude product is a common cause of low yield. Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
-
Concentration of Mother Liquor: A significant amount of your product may remain in the filtrate (mother liquor). You can try to recover more product by concentrating the mother liquor and performing a second recrystallization. Be aware that the purity of this second crop of crystals will likely be lower than the first.
-
pH Adjustment (for Acid-Base Extraction users): If you are purifying via precipitation from an aqueous solution after an acid-base extraction, ensure you have adjusted the pH to fully protonate (acidify) or deprotonate (basify) your tetrazole to minimize its solubility in the aqueous phase.
Q3: My TLC analysis shows multiple spots even after purification. How can I identify the impurities and remove them?
A3: The presence of multiple spots indicates that your purification method is not effective for the impurities present.
-
Impurity Identification:
-
Starting Materials: One of the most common impurities is unreacted starting material, such as 2,3-dichlorobenzonitrile. Run a co-spot on your TLC plate with the starting nitrile to see if one of the impurity spots matches its Rf value.
-
Regioisomers: The [3+2] cycloaddition reaction to form the tetrazole ring can sometimes lead to the formation of regioisomers, especially if you are synthesizing substituted derivatives. These isomers can be very difficult to separate.
-
Side-Products: Depending on your reaction conditions, other side-products may form. If you are using a catalyst, byproducts from catalyst-mediated reactions could be present.
-
-
Removal Strategies:
-
Column Chromatography: If recrystallization and acid-base extraction are failing, column chromatography is the most powerful technique for separating compounds with different polarities. You will need to perform a solvent screen using TLC to find an eluent system that provides good separation between your product and the impurities. A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or acetone is a good starting point.
-
Optimize Recrystallization: Try a different solvent or a mixed-solvent system for recrystallization. Sometimes a solvent that is structurally different from the one you are currently using can provide better discrimination between your product and the impurity.
-
Acid-Base Extraction: 5-Aryl-1H-tetrazoles are acidic and can be separated from neutral or basic impurities using an acid-base extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). Your tetrazole will move to the aqueous layer as its salt. The layers can then be separated, and the aqueous layer acidified to precipitate the pure tetrazole.
-
Q4: I am using HPLC to assess purity, but I am seeing broad peaks or poor separation. What are some general troubleshooting tips?
A4: HPLC issues can stem from a variety of factors. Here are some common solutions:
-
Column Choice: A C18 column is a good starting point for reversed-phase HPLC of these compounds.
-
Mobile Phase: A gradient of acetonitrile and water, both with 0.1% trifluoroacetic acid (TFA) or formic acid, is a common mobile phase system. The acid helps to protonate the tetrazole and improve peak shape.
-
Flow Rate: A typical analytical flow rate is 1 mL/min. If you are seeing high backpressure, you may need to reduce the flow rate or check for clogs in the system.
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase before injection. Filtering the sample through a 0.22 or 0.45 µm syringe filter can prevent particulates from clogging the column.
-
Broad Peaks: This can be caused by column degradation, a void in the column packing, or secondary interactions between your compound and the stationary phase. Try a different column or adjust the mobile phase composition (e.g., change the pH or the organic modifier).
Quantitative Data Summary
The following table summarizes typical data for the purification of 5-Aryl-1H-tetrazoles. Note that specific values for this compound may vary depending on the experimental conditions.
| Purification Method | Typical Purity Achieved (by HPLC) | Typical Yield | Common Solvents/Reagents |
| Recrystallization | 95-99% | 60-85% | Ethanol, Isopropanol, Toluene, Ethyl Acetate/Hexane mixture, Acetone/Water mixture |
| Acid-Base Extraction | >98% | 70-90% | Organic Solvents: Ethyl Acetate, DichloromethaneAqueous Base: 1M Sodium Hydroxide, Saturated Sodium Bicarbonate |
| Column Chromatography | >99% | 50-80% | Eluent System: Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Single Solvent - Ethanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring.
-
Add More Solvent: Continue to add small portions of hot ethanol until the solid has just completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask with a stemless funnel and fluted filter paper by pouring a small amount of hot ethanol through it. Quickly filter the hot solution containing your compound.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M sodium hydroxide solution. Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The tetrazole will be in the upper aqueous layer as its sodium salt. Drain the lower organic layer.
-
Wash (Optional): To remove any remaining neutral or basic impurities, you can wash the aqueous layer with a fresh portion of ethyl acetate.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is ~1-2 (test with pH paper). The purified tetrazole will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified this compound under vacuum.
Visualizations
Identifying and minimizing byproducts in dichlorophenyltetrazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichlorophenyltetrazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 1-(2,4-dichlorophenyl)-1H-tetrazoles?
A1: The two primary synthetic routes for 1,5-disubstituted tetrazoles, including dichlorophenyltetrazole derivatives, are the [3+2] cycloaddition reaction and the Ugi-azide four-component reaction.
-
[3+2] Cycloaddition: This method involves the reaction of an organonitrile with an azide, typically sodium azide, often facilitated by a catalyst. The reaction is a formal cycloaddition between the nitrile and the azide.[1][2]
-
Ugi-Azide Reaction: This is a one-pot, four-component reaction (Ugi-4CR) involving an aldehyde, an amine (in this case, 2,4-dichloroaniline), an isocyanide, and an azide source (like trimethylsilyl azide, TMSN₃). This method is known for its efficiency in creating diverse tetrazole derivatives.[3][4][5][6]
Q2: I am observing a second major product in my final reaction mixture with the same mass as my target dichlorophenyltetrazole. What could it be?
A2: A common byproduct in the synthesis of 1,5-disubstituted tetrazoles is the formation of the corresponding 2,5-disubstituted regioisomer.[7] The reaction of the tetrazolate anion with electrophiles can occur at either the N1 or N2 position, leading to a mixture of these two isomers.[7] The ratio of these isomers can be influenced by factors such as the solvent, counter-ion, and the nature of the substituents.
Q3: How can I distinguish between the 1-(2,4-dichlorophenyl) and 2-(2,4-dichlorophenyl) tetrazole isomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective technique for distinguishing between these isomers.
-
¹H NMR: The chemical shifts of the protons on the dichlorophenyl ring will be different for each isomer due to the different electronic environments created by the point of attachment to the tetrazole ring.
-
¹³C NMR: Similarly, the chemical shifts of the carbon atoms in both the dichlorophenyl ring and the tetrazole ring will be distinct for each isomer, providing a clear method for identification.
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields can stem from several factors:
-
Incomplete Diazotization: If you are preparing your dichlorophenyl azide in situ from 2,4-dichloroaniline, incomplete diazotization can leave unreacted starting material.
-
Instability of Intermediates: Aryl azides can be unstable, particularly at elevated temperatures.[8] It is crucial to handle them with care and follow appropriate safety protocols.
-
Side Reactions of Sodium Azide: Sodium azide can react with acidic protons, including water, to form hydrazoic acid (HN₃), which is volatile and highly explosive.[9][10] This can reduce the amount of azide available for the main reaction. Using a safer azide source like trimethylsilyl azide (TMSN₃) can mitigate this risk.[10]
-
Catalyst Inefficiency: In catalyzed [3+2] cycloaddition reactions, the choice and handling of the catalyst are critical. Deactivation of the catalyst can lead to poor conversion.
Q5: I am seeing several minor impurities in my HPLC analysis. What could be their origin?
A5: Minor impurities can arise from various sources:
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of starting materials like 2,4-dichloroaniline, the corresponding nitrile or isocyanide, and the azide source.
-
Hydrolysis of Starting Materials: Nitriles and isocyanides can be susceptible to hydrolysis, especially in the presence of acid or base, leading to the formation of corresponding carboxylic acids or formamides.
-
Side Reactions of the Diazonium Salt: If preparing the azide from the aniline, the intermediate diazonium salt can undergo side reactions, such as substitution with the solvent or other nucleophiles present.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature (with caution for azide stability).- Ensure efficient stirring.- Check the purity of starting materials. |
| Decomposition of azide intermediate. | - Maintain strict temperature control.- Consider in situ generation of the azide at low temperatures. | |
| Catalyst deactivation. | - Use fresh catalyst.- Ensure anhydrous conditions if the catalyst is moisture-sensitive. | |
| Presence of Regioisomeric Byproduct | Non-selective alkylation/arylation of the tetrazole ring. | - Modify reaction conditions (solvent, temperature, counter-ion) to favor the desired isomer.- Isolate the desired product using chromatography (e.g., HPLC or column chromatography). |
| Unreacted Starting Materials Detected | Insufficient equivalents of one or more reagents. | - Re-evaluate the stoichiometry of the reaction.- Add the limiting reagent in slight excess. |
| Poor solubility of starting materials. | - Choose a more appropriate solvent or a co-solvent system. | |
| Multiple Unidentified Byproducts | Side reactions due to impurities in starting materials or reagents. | - Purify all starting materials and reagents before use.- Ensure the reaction is performed under an inert atmosphere if sensitive to air or moisture. |
| Complex side reactions of intermediates. | - Lower the reaction temperature to minimize side reactions.- Investigate alternative synthetic routes with cleaner reaction profiles. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of dichlorophenyltetrazole and detecting byproducts. Optimization may be required based on the specific instrumentation and the exact nature of the sample.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for separating a range of polar and non-polar compounds.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start with a higher percentage of Solvent A (e.g., 90%) and gradually increase the percentage of Solvent B over 20-30 minutes. A typical gradient might be:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the dichlorophenyltetrazole and potential byproducts have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is useful for obtaining UV spectra of all separated peaks.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra to identify dichlorophenyltetrazole isomers.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectrum Acquisition:
-
Use a spectrometer with a field strength of at least 300 MHz for better resolution.
-
Acquire the spectrum using a standard pulse sequence.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16.
-
-
¹³C NMR Spectrum Acquisition:
-
Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
Typical spectral width: 0 to 200 ppm.
-
A higher number of scans (e.g., 128 or more) is usually required due to the low natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to assign the structure and differentiate between isomers.
-
Visualizations
Caption: General synthesis pathway for dichlorophenyltetrazole highlighting potential products and byproducts.
Caption: Troubleshooting workflow for identifying and minimizing byproducts in dichlorophenyltetrazole synthesis.
References
- 1. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process [scielo.org.mx]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. nanomedicine-rj.com [nanomedicine-rj.com]
- 8. reddit.com [reddit.com]
- 9. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 10. benchchem.com [benchchem.com]
Stability testing of 5-(2,3-Dichlorophenyl)-1H-tetrazole under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 5-(2,3-Dichlorophenyl)-1H-tetrazole. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture ingress. Avoid exposure to direct sunlight, heat, sparks, and open flames.
Q2: What are the potential degradation pathways for this compound?
A2: Phenyltetrazole derivatives can be susceptible to degradation under various stress conditions. Potential degradation pathways may include hydrolysis (acidic and basic), oxidation, photolysis, and thermal decomposition. The tetrazole ring itself can undergo cleavage under certain conditions, potentially leading to the formation of various degradation products.
Q3: How can I monitor the stability of this compound in my samples?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for monitoring the stability of this compound. This method should be capable of separating the parent compound from any potential degradation products, allowing for accurate quantification of the active pharmaceutical ingredient (API) over time.
Q4: What are forced degradation studies and why are they important for this compound?
A4: Forced degradation studies, also known as stress testing, are crucial for understanding the intrinsic stability of this compound.[1][2] These studies involve subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, and intense light) to accelerate its degradation.[1] The results help in identifying potential degradation products, elucidating degradation pathways, and developing a robust stability-indicating analytical method.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
-
Possible Cause 1: Improper Sample Handling and Storage.
-
Troubleshooting: Ensure that samples are stored under the specified conditions and protected from light and moisture. Use tightly sealed containers. Bring samples to ambient temperature before analysis to prevent condensation.
-
-
Possible Cause 2: Non-validated Analytical Method.
-
Troubleshooting: Validate the analytical method according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity for this compound and its potential degradants.
-
-
Possible Cause 3: Interaction with Excipients (for formulated products).
-
Troubleshooting: Perform compatibility studies with all excipients to identify any potential interactions that may be affecting the stability of the active ingredient.
-
Issue 2: Appearance of unknown peaks in HPLC chromatograms during stability testing.
-
Possible Cause 1: Formation of Degradation Products.
-
Troubleshooting: Conduct forced degradation studies to intentionally generate degradation products. Use techniques like LC-MS/MS to identify the mass and structure of these unknown peaks. This will help in understanding the degradation pathway.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting: Review all sample preparation steps, solvents, and reagents for potential sources of contamination. Analyze blank samples to rule out systemic contamination.
-
Stability Data Summary
The following tables summarize the expected stability of this compound under various storage and stress conditions based on general knowledge of phenyltetrazole derivatives. Note: This is a generalized summary, and specific experimental data for this compound is limited. It is highly recommended to perform dedicated stability studies for your specific formulation and storage conditions.
Table 1: Long-Term and Accelerated Stability Testing Conditions (as per ICH Q1A(R2))
| Study Type | Storage Condition | Minimum Time Period |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table 2: Forced Degradation Study Conditions
| Stress Condition | Typical Reagents and Conditions | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Potential for degradation. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Potential for significant degradation. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Potential for degradation. |
| Thermal Degradation | 80°C for 48 hours (solid state) | Potential for degradation. |
| Photostability | ICH Q1B recommended light exposure (UV and visible) | Potential for degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A reverse-phase HPLC method is generally suitable for the analysis of phenyltetrazole derivatives.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Protocol 2: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw samples at appropriate time points, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at appropriate time points and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation (Solid State): Place the solid compound in a controlled temperature oven at 80°C. Withdraw samples at appropriate time points, dissolve in a suitable solvent, and dilute for HPLC analysis.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples by HPLC.
Visualizations
Caption: Workflow for Stability Testing of this compound.
Caption: Logical Relationship of Compound Stability under Stress Conditions.
References
Addressing humidity and moisture sensitivity in tetrazole synthesis reactions.
Welcome to the Technical Support Center for Tetrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during tetrazole synthesis, with a particular focus on managing moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: Is humidity always detrimental to tetrazole synthesis?
A1: Not necessarily. While many traditional tetrazole synthesis protocols require stringent anhydrous conditions to prevent unwanted side reactions, several modern methods are not only tolerant of water but in some cases, utilize water as a solvent to improve safety and efficiency. For instance, the Sharpless protocol, which uses zinc salts as catalysts for the reaction of nitriles with sodium azide, can proceed readily in water.[1][2] The key is to understand the specific requirements of the synthetic route you are employing.
Q2: What are the most common signs that my reaction is being affected by humidity?
A2: Common indicators of moisture-related issues include:
-
Low or no yield of the desired tetrazole product: This is the most direct indication that your reaction is not proceeding as expected.
-
Formation of a significant amount of amide byproduct: Water can hydrolyze the nitrile starting material to form a carboxamide, which is a common side reaction in the presence of moisture.[3][4][5][6][7]
-
Inconsistent reaction outcomes: Significant variability in yield and purity between different batches of the same reaction can often be attributed to uncontrolled moisture levels.
-
Deactivation of moisture-sensitive catalysts: Certain Lewis acid catalysts used in tetrazole synthesis can be deactivated by water, leading to a stalled or sluggish reaction.
Q3: When should I use anhydrous conditions for my tetrazole synthesis?
A3: Anhydrous conditions are strongly recommended when:
-
You are using reagents that are known to be highly reactive with water, such as certain organometallic reagents or strong Lewis acids that are not stable in aqueous media.
-
The specific protocol you are following explicitly calls for anhydrous solvents (e.g., dry DMF, dry toluene) and an inert atmosphere (e.g., nitrogen or argon).[8]
-
You are consistently observing low yields and have identified nitrile hydrolysis to the corresponding amide as a significant side reaction.
Q4: My [3+2] cycloaddition reaction between a nitrile and sodium azide in DMF is not working. What are the likely causes?
A4: This is a common method for tetrazole synthesis, and failure can often be attributed to a few key factors, with humidity being a primary suspect.[9] Ensure you are using anhydrous DMF and that your starting materials are thoroughly dried. This reaction often requires elevated temperatures (e.g., 110-120 °C) and sufficient reaction time, sometimes up to 18 hours or more.[9] If the starting material remains largely unreacted, carefully re-evaluate your experimental setup for potential sources of moisture ingress and confirm that the reaction temperature is being consistently maintained.
Q5: Are there safer alternatives to using sodium azide?
A5: Yes, due to the high toxicity and potential for generating explosive hydrazoic acid (HN₃), safer alternatives are often sought. Trimethylsilyl azide (TMSN₃) is a commonly used substitute that is considered safer as it is less prone to forming hydrazoic acid, especially when used in multicomponent reactions.[10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Presence of moisture in a moisture-sensitive protocol. | Switch to anhydrous solvents and ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried). Perform the reaction under an inert atmosphere of nitrogen or argon. |
| Inactive Catalyst. | Some catalysts are sensitive to air and moisture. Ensure catalysts are stored under an inert atmosphere and handled using appropriate techniques, such as in a glovebox. | |
| Insufficient Reaction Time or Temperature. | Certain tetrazole syntheses, particularly with unactivated nitriles, necessitate prolonged reaction times and high temperatures. Monitor the reaction's progress using TLC or other analytical methods to determine the optimal reaction time and temperature. | |
| Formation of Amide Byproduct | Nitrile Hydrolysis. | This is a classic indication of water in the reaction mixture. Implement rigorous anhydrous techniques as described above. Consider a protocol that is known to be water-tolerant if complete exclusion of water is challenging.[3][4][5][6][7] |
| Inconsistent Yields Between Batches | Variable Moisture Content. | Ensure consistent drying of solvents, reagents, and glassware for each reaction. Use of a glovebox or Schlenk line can help maintain reproducibility. |
| Decomposition of Sodium Azide. | Do not add acid directly to solid sodium azide as this can generate highly toxic and explosive hydrazoic acid. If acidic conditions are required, they should be carefully controlled. |
Data Presentation: Impact of Water on Reaction Yield
The following table summarizes the effect of the water content in the solvent on the conversion and yield of a tetrazole synthesis reaction via continuous flow.
| Solvent (NMP:H₂O ratio) | NaN₃ (equiv) | ZnBr₂ (equiv) | Conversion (%) | Yield (%) | Amide Byproduct (%) |
| 9:1 | 1.05 | 0.5 | 63 | 61 | <1 |
| 9:1 | 1.05 | 0.5 | 86 | 78 | 7 |
| 9:1 | 1.05 | 0 | 83 | 81 | <1 |
Data adapted from a continuous flow synthesis of 5-(p-methoxyphenyl)-1H-tetrazole. Reaction conditions: 0.2 M nitrile concentration, 190 °C, 20 min residence time, unless otherwise noted.
Experimental Protocols
Protocol 1: Moisture-Sensitive Synthesis of 5-Substituted-1H-tetrazoles in Anhydrous DMF
This protocol is an example of a traditional method where the exclusion of water is critical for good yield.
Materials:
-
Aryl or alkyl nitrile (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Triethylammonium chloride (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator over a drying agent.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the nitrile and anhydrous DMF under a positive pressure of nitrogen.
-
Add sodium azide and triethylammonium chloride to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Avoid contact with acids.
-
Heat the reaction mixture to 120 °C and stir for 18-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water and acidify to pH 2 with dilute HCl.
-
The crude product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure tetrazole.
Protocol 2: Water-Tolerant Synthesis of 5-Substituted-1H-tetrazoles (Sharpless Method)
This protocol, developed by Sharpless and coworkers, demonstrates a robust method that utilizes water as the solvent.[2][11]
Materials:
-
Aryl or alkyl nitrile (1.0 equiv)
-
Sodium azide (NaN₃) (1.2 equiv)
-
Zinc bromide (ZnBr₂) (0.5 equiv)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the nitrile, sodium azide, zinc bromide, and water.
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. The reaction mixture may be heterogeneous.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Acidify the reaction mixture to pH 1 with 3N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Nitrile Hydrolysis Pathway
The following diagram illustrates the mechanism of nitrile hydrolysis to an amide byproduct in the presence of water, which is a common issue in moisture-sensitive tetrazole synthesis.
References
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Improving the rate of conversion in the synthesis of 5-substituted tetrazoles.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the conversion rate of 5-substituted tetrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-substituted tetrazoles?
The most prevalent and versatile method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide, typically sodium azide.[1][2][3] This method is widely adopted due to its efficiency and broad substrate scope, accommodating various aromatic and aliphatic nitriles.[4][5]
Q2: Why am I experiencing low conversion rates in my tetrazole synthesis?
Low conversion rates can stem from several factors:
-
Inefficient Catalyst: The choice and amount of catalyst are critical. Many reactions require a catalyst to proceed at a reasonable rate and yield.[1][4]
-
Inappropriate Solvent: The reaction solvent plays a crucial role in the solubility of reactants and the reaction kinetics.[4][6]
-
Suboptimal Reaction Temperature and Time: The cycloaddition often requires elevated temperatures to overcome the activation energy barrier. Insufficient reaction time can also lead to incomplete conversion.
-
Nature of the Nitrile Substrate: The electronic and steric properties of the substituent on the nitrile can significantly influence the reaction rate. Electron-withdrawing groups on aromatic nitriles generally facilitate the reaction, while sterically hindered nitriles may react slower.[7]
-
Presence of Water: While some protocols utilize water as a solvent or co-solvent, in many cases, anhydrous conditions are preferred as water can interfere with certain catalysts and reagents.
Q3: What are some common catalysts used to improve conversion rates?
A variety of catalysts have been developed to enhance the efficiency of tetrazole synthesis. These can be broadly categorized as:
-
Lewis Acids: Zinc salts (e.g., ZnBr₂, ZnCl₂), aluminum chloride (AlCl₃), and boron trifluoride etherate (BF₃·OEt₂) are commonly used.[4][8] Nanocrystalline ZnO has also been shown to be an effective heterogeneous catalyst.[1][9]
-
Brønsted Acids: Silica sulfuric acid is an efficient and reusable solid acid catalyst.[4]
-
Nanocatalysts: Various nanocatalysts, including those based on copper, zinc, and iron oxides, have demonstrated high catalytic activity, often with the advantage of being recyclable.[1][9][10] For example, cobalt–nickel nanoparticles on magnetic mesoporous hollow spheres have shown excellent yields in short reaction times.[11][12]
-
Organocatalysts: L-proline has been reported as an environmentally benign and cost-effective catalyst.[5]
Q4: How do I choose the right solvent for my reaction?
The choice of solvent is critical for achieving high yields. High-boiling polar aprotic solvents are generally preferred.
-
DMF (Dimethylformamide) and DMSO (Dimethyl Sulfoxide) are the most commonly used and often provide excellent yields.[4] However, their high boiling points can make removal during workup challenging.[6]
-
Water has been successfully used as a solvent, particularly with certain catalysts like zinc salts, offering a greener alternative.[5][6]
-
Alcohols such as methanol and ethanol are generally not suitable and result in low yields.[4] Low polarity solvents like toluene and chloroform are also typically unsatisfactory.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 5-substituted tetrazoles.
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored correctly. - Increase the catalyst loading. For silica sulfuric acid, a 100% molar ratio is often optimal.[4] - Consider switching to a different type of catalyst (e.g., from a Lewis acid to a nanocatalyst). |
| Incorrect Solvent | - Switch to a high-boiling polar aprotic solvent like DMF or DMSO.[4] - If using a greener protocol, ensure the specific catalyst is compatible with water. |
| Low Reaction Temperature | - Increase the reaction temperature. Refluxing in DMF is a common condition.[4] - Consider using microwave irradiation to accelerate the reaction, especially for less reactive nitriles.[1] |
| Insufficient Reaction Time | - Extend the reaction time and monitor the progress using TLC. |
| Deactivated Nitrile | - For nitriles with electron-donating groups or significant steric hindrance, a more active catalyst, higher temperature, or longer reaction time may be necessary.[7] |
Issue 2: Formation of Byproducts and Difficult Purification
| Possible Cause | Suggested Solution |
| Side Reactions | - Optimize the reaction temperature; excessively high temperatures can sometimes lead to decomposition or side reactions. - Ensure the purity of the starting materials. |
| Residual High-Boiling Solvent | - During workup, after filtering any solid catalyst, evaporate the solvent under high vacuum. - If residual DMF or DMSO is a persistent issue, consider extraction with a suitable organic solvent and washing with brine. |
| Difficulty in Isolating the Product | - After evaporating the solvent, attempt recrystallization from a suitable solvent system (e.g., petroleum ether and ethyl acetate) to obtain the pure product.[4] - If recrystallization is ineffective, column chromatography on silica gel may be required.[4] |
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize quantitative data from various studies, illustrating the impact of different parameters on the yield of 5-substituted tetrazoles.
Table 1: Effect of Solvent on the Yield of 5-Phenyl-1H-tetrazole *
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Methanol | 12 | <10 |
| 2 | Ethanol | 12 | 10 |
| 3 | Toluene | 12 | 5 |
| 4 | Chloroform | 12 | No reaction |
| 5 | DMF | 5 | 92 |
| 6 | DMSO | 5 | 89 |
*Reaction Conditions: Benzonitrile, sodium azide, and 50 mol% silica sulfuric acid.[4]
Table 2: Effect of Catalyst Loading on the Yield of 5-Phenyl-1H-tetrazole *
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 50 | 10 | 85 |
| 2 | 100 | 5 | 92 |
| 3 | 200 | 5 | 93 |
*Reaction Conditions: Benzonitrile, sodium azide in DMF.[4]
Experimental Protocols
General Protocol for the Synthesis of 5-Substituted 1H-Tetrazoles using Silica Sulfuric Acid
This protocol is based on the method described by Du et al.[4]
Materials:
-
Nitrile (1 mmol)
-
Sodium azide (1.5 mmol)
-
Silica sulfuric acid (100 mol%)
-
Dimethylformamide (DMF, 5 mL)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the nitrile (1 mmol), sodium azide (1.5 mmol), silica sulfuric acid (100 mol%), and DMF (5 mL).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the solid acid catalyst and wash it with ethyl acetate.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
To the residue, add 1 M HCl (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 5-substituted 1H-tetrazole.[4]
Visualizations
Experimental Workflow for Tetrazole Synthesis
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B [pubs.rsc.org]
- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanocatalysts Revolutionizing Tetrazole Synthesis - Amerigo Scientific [amerigoscientific.com]
- 10. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 11. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Catalyst Selection for Tetrazole Formation from Nitriles
Welcome to the technical support center for the synthesis of 5-substituted-1H-tetrazoles via the catalyzed [3+2] cycloaddition of nitriles and azide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize catalyst selection for this important transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts for tetrazole formation from nitriles and sodium azide?
A1: A variety of catalytic systems have been developed for this reaction. They can be broadly categorized as:
-
Lewis Acids: Zinc salts (e.g., ZnCl₂, ZnBr₂) are widely used due to their effectiveness in activating the nitrile group towards nucleophilic attack by the azide.[1][2] Other Lewis acids like aluminum chloride (AlCl₃) and copper salts have also been reported.[3][4]
-
Brønsted Acids: Heterogeneous acid catalysts like silica sulfuric acid are effective and offer advantages in terms of separation and workup.[3][5] Amine salts, such as pyridine hydrochloride, can also catalyze the reaction.[6]
-
Transition Metal Complexes: Cobalt(II) and Palladium(IV) complexes have been shown to efficiently catalyze the cycloaddition under homogeneous conditions.[3][7][8]
-
Organocatalysts: Certain organic molecules, like L-proline and in situ generated species from N-methyl-2-pyrrolidone (NMP), can act as catalysts for this transformation, offering a metal-free alternative.[1][9]
-
Nanomaterial-based Catalysts: Recent advancements include the use of nanomaterials, such as copper nanoparticles immobilized on magnetic supports, which can offer high efficiency and recyclability.[4][10][11]
Q2: What is the general mechanism for the metal-catalyzed tetrazole formation?
A2: The generally accepted mechanism involves the activation of the nitrile by the catalyst.[2][12][13] For metal-based catalysts, the reaction typically proceeds through the following key steps:
-
Nitrile Activation: The Lewis acidic metal center coordinates to the nitrogen atom of the nitrile group. This coordination polarizes the C≡N triple bond, making the carbon atom more electrophilic.[2][14]
-
Azide Attack: An azide anion then attacks the activated nitrile carbon in a nucleophilic addition step, leading to the formation of an open-chain intermediate.[13]
-
Cyclization: The intermediate subsequently undergoes intramolecular cyclization to form the tetrazole ring.[13]
-
Catalyst Regeneration: The tetrazolate product dissociates from the metal center, regenerating the active catalyst for the next cycle.
It has also been proposed that the reaction can involve the initial coordination of the azide to the metal center.[7][8][15]
Q3: Which solvents are recommended for this reaction?
A3: The choice of solvent can significantly impact the reaction yield. High-boiling polar aprotic solvents are generally preferred. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used and often give excellent yields.[3][7][8] In one study optimizing a Cobalt(II) catalyzed reaction, DMSO provided a 99% yield, while DMF and acetonitrile gave 80% and 50% yields, respectively. Methanol and toluene were found to be inefficient.[7][8]
Q4: What are typical reaction temperatures and times?
A4: Reaction temperatures typically range from 100 to 150 °C.[16] The reaction time can vary from a few hours to over 24 hours, depending on the substrate, catalyst, and temperature.[3][7] For instance, using a Cobalt(II) complex, optimal product formation was achieved at 110 °C for 12 hours.[7][8] Prolonged heating at high temperatures might lead to thermal decomposition of the tetrazole product, resulting in reduced yields.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst | • Ensure the catalyst is pure and handled under appropriate conditions (e.g., anhydrous conditions for moisture-sensitive catalysts).• Consider a different class of catalyst (e.g., switch from a Lewis acid to a transition metal complex). |
| 2. Inappropriate Solvent | • Switch to a high-boiling polar aprotic solvent like DMF or DMSO.[7][8]• Ensure the solvent is anhydrous if using a moisture-sensitive catalyst. | |
| 3. Insufficient Temperature | • Increase the reaction temperature, typically in the range of 110-130 °C. Monitor for potential product decomposition. | |
| 4. Poorly Activated Nitrile | • Electron-rich nitriles may require more forcing conditions or a more potent catalyst. Consider using a stronger Lewis acid or a different catalytic system. | |
| 5. Catalyst Poisoning | • Ensure starting materials and solvents are free of impurities that could poison the catalyst (e.g., strong coordinating agents). | |
| Formation of Side Products | 1. Nitrile Hydrolysis | • If water is present, the nitrile may hydrolyze to the corresponding amide, especially under acidic or basic conditions. Use anhydrous solvents and reagents. |
| 2. Product Decomposition | • Prolonged reaction times at high temperatures can lead to decomposition of the tetrazole ring.[8] Optimize the reaction time by monitoring the reaction progress (e.g., by TLC or LC-MS). | |
| Difficulty in Product Isolation | 1. Emulsion during Workup | • Acidify the reaction mixture with aqueous acid (e.g., HCl) to protonate the tetrazole, which often leads to precipitation of the product.[17] |
| 2. Product is Highly Soluble in the Aqueous Phase | • After acidification, extract the product with an appropriate organic solvent (e.g., ethyl acetate). If the product remains in the aqueous layer, consider concentrating the aqueous phase and re-extracting. | |
| Inconsistent Results | 1. Variable Catalyst Activity | • If using a heterogeneous catalyst, ensure consistent particle size and surface area. For homogeneous catalysts, verify the concentration and purity. |
| 2. Purity of Sodium Azide | • Use high-purity sodium azide. Impurities can affect the reaction outcome. Be aware of the hazards associated with sodium azide, especially in the presence of acid which can form toxic hydrazoic acid.[17] |
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different catalysts for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide under optimized conditions reported in the literature.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cobalt(II) Complex | 1 | DMSO | 110 | 12 | 99 | [7][8] |
| Silica Sulfuric Acid | 500 mg (per 1 mmol nitrile) | DMF | Reflux | 4-12 | 72-95 | [3] |
| Pyridine Hydrochloride | 100 | DMF | 110 | 8 | 93 | [6] |
| Zinc Bromide | Not specified | Not specified | Not specified | Not specified | ~75 | [17] |
Experimental Protocols
General Protocol for Catalyst Screening in Tetrazole Synthesis
This protocol provides a general method for screening different catalysts for the synthesis of a target 5-substituted-1H-tetrazole.
Materials:
-
Nitrile substrate (1.0 mmol)
-
Sodium azide (NaN₃) (1.2 mmol)
-
Catalyst to be screened (e.g., 1-10 mol%)
-
Solvent (e.g., DMF or DMSO, 5 mL)
-
Round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
TLC plates and appropriate eluent for reaction monitoring
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Ethyl acetate for extraction
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a clean, dry round-bottom flask, add the nitrile substrate (1.0 mmol), sodium azide (1.2 mmol), the catalyst (e.g., 0.05 mmol for 5 mol%), and a magnetic stir bar.
-
Under a nitrogen or argon atmosphere (if using an air/moisture-sensitive catalyst), add the solvent (5 mL).
-
Attach a reflux condenser and place the flask in a heating mantle or oil bath.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by TLC or LC-MS.
-
Once the reaction is complete (as indicated by the consumption of the starting nitrile), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing water (20 mL).
-
Acidify the aqueous mixture to pH ~2-3 by the dropwise addition of 1 M HCl. The product will often precipitate at this stage.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 5-substituted-1H-tetrazole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care in a well-ventilated fume hood.
-
Acidification of azide-containing solutions will generate hydrazoic acid (HN₃), which is volatile and highly toxic.[17] This step must be performed in a fume hood.
-
Dispose of all azide-containing waste according to institutional safety guidelines.
Visualizations
References
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 5. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
Strategies to reduce precipitation of tetrazole compounds in in vitro assays.
This guide provides researchers, scientists, and drug development professionals with practical strategies and technical information to mitigate the precipitation of tetrazole-containing compounds in in vitro assays.
Troubleshooting Guide: Immediate Actions for Compound Precipitation
Problem: My tetrazole compound precipitated after dilution into aqueous assay buffer. What should I do?
This common issue, often termed "solvent shock," occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower.[1] Follow these steps to diagnose and resolve the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing tetrazole precipitation.
Frequently Asked Questions (FAQs)
Q1: Why are tetrazole compounds prone to precipitation in physiological buffers (pH ~7.4)?
The tetrazole functional group is a bioisostere of a carboxylic acid and is weakly acidic.[2][3] The pKa of the tetrazole proton is typically around 4.7 to 5.0.[4][5] According to the Henderson-Hasselbalch equation, a compound's ionization state is dependent on the solution's pH.
-
At pH < pKa: The tetrazole ring is predominantly in its neutral, protonated form, which is significantly less water-soluble.
-
At pH > pKa: The tetrazole is in its deprotonated, anionic form, which is more water-soluble.
While physiological pH (7.4) is well above the pKa, promoting the soluble anionic form, the overall solubility is still dictated by the entire molecule's properties. If the rest of the molecule is large and hydrophobic, even the ionized form may have limited aqueous solubility, leading to precipitation.[6]
Q2: What is the impact of precipitation on my assay results?
Compound precipitation can severely compromise the quality and interpretation of in vitro data.[1] The presence of a precipitate means the actual concentration of the dissolved, active compound is unknown and lower than the intended nominal concentration.[1] This leads to several critical issues:
-
Inaccurate Potency: Measured values like IC50 or EC50 will be artificially high (less potent), as the effective concentration is lower than assumed.
-
Poor Reproducibility: Minor variations in experimental conditions (e.g., temperature shifts, mixing speed) can lead to different amounts of precipitation, causing high variability in results.[7]
-
Misleading Structure-Activity Relationships (SAR): A potent compound might be incorrectly discarded as inactive due to poor solubility masking its true activity.[7]
Caption: Consequences of compound precipitation on in vitro assay data.
Q3: Which strategies can I use to increase the solubility of my tetrazole compound?
Several formulation strategies can be employed, ranging from simple solvent adjustments to the use of complexing agents.[8][9] The choice depends on the compound's properties and the assay's tolerance for additives.
| Strategy | Mechanism | Common Examples | Typical Concentration | Considerations |
| pH Adjustment | Increases the fraction of the ionized, more soluble form of the acidic tetrazole.[6] | Phosphate, HEPES, or Tris buffers. | N/A (Adjust pH) | Ensure final pH is compatible with cell health or enzyme activity. Must be >1 pH unit above the tetrazole pKa. |
| Co-solvents | Reduces the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[10] | DMSO, Ethanol, PEG 400, Propylene Glycol.[8][10] | 0.1% - 5% (v/v) | High concentrations can be toxic to cells or inhibit enzyme activity. Final concentration should be kept consistent across all wells. |
| Surfactants | Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[8] | Polysorbate 80 (Tween 80), Poloxamer 188.[11] | 0.01% - 2.5% (w/v) | Can interfere with assays, especially those involving membranes or proteins. Check for compatibility. |
| Complexation Agents | Form water-soluble inclusion complexes by encapsulating the poorly soluble drug in a hydrophobic cavity.[12] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). | 1% - 5% (w/v) | Can be toxic at high concentrations. May alter the free concentration of the drug available to the target. |
| Protein Addition | Binds to the compound, increasing its apparent solubility in the medium.[11] | Bovine Serum Albumin (BSA). | 1% - 4% (w/v) | Only suitable for assays where protein binding is acceptable (e.g., some cell-based assays). Not for target-based assays where the protein could interfere. |
Table 1: Common strategies and excipients for enhancing compound solubility in vitro assays.[6][8][10][11][12]
Experimental Protocols
Protocol: Kinetic Solubility Assessment by Turbidimetry
This protocol provides a high-throughput method to estimate the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer. This is known as kinetic solubility.[13][14]
Materials:
-
Test Compound
-
100% DMSO (anhydrous)
-
Aqueous Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Clear 96-well or 384-well microplates
-
Plate-reading nephelometer or spectrophotometer capable of reading absorbance at ~620 nm.
Methodology:
-
Prepare Stock Solution: Dissolve the tetrazole compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 or 20 mM).
-
Serial Dilution: In a DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 10 mM down to ~5 µM).
-
Transfer to Buffer: Add a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new microplate containing a larger volume (e.g., 198 µL) of the aqueous assay buffer. This creates a 1:100 dilution and a final DMSO concentration of 1%. Mix well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[13]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. Alternatively, measure absorbance at a high wavelength (e.g., 620 nm), where the compound does not absorb but precipitated particles will scatter light.
-
Data Analysis: Plot the turbidity/absorbance reading against the nominal compound concentration. The kinetic solubility limit is the concentration at which the signal begins to rise sharply above the baseline of the buffer-only controls.
Note: For a more accurate, but lower-throughput assessment, thermodynamic solubility should be measured. This involves equilibrating the solid compound (not a DMSO stock) with the buffer over a longer period (e.g., 24 hours) and then quantifying the supernatant concentration, often by HPLC-UV or LC-MS.[13][15]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. web.uvic.ca [web.uvic.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
Validating the P2X7 Receptor Antagonism of a 5-(2,3-Dichlorophenyl)-1H-tetrazole Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the antagonistic activity of 5-(2,3-Dichlorophenyl)-1H-tetrazole derivatives against the P2X7 receptor. By benchmarking against established reference compounds and employing standardized experimental protocols, researchers can effectively characterize the potency and mechanism of action of this novel compound series.
Introduction to the P2X7 Receptor as a Therapeutic Target
The P2X7 receptor is a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP). It is predominantly expressed on immune cells, such as macrophages and microglia, and is a key player in inflammatory signaling pathways. Upon activation, the P2X7 receptor forms a non-selective pore, leading to ion flux changes, inflammasome activation, and the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). Consequently, antagonism of the P2X7 receptor represents a promising therapeutic strategy for a range of inflammatory and neurological disorders.
Compound of Interest and Rationale for Validation
The compound series of interest, derivatives of this compound, has been identified as a potential new class of P2X7 receptor antagonists. Specifically, N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives have shown significant potency.[1] Validation of this activity is crucial for further drug development and is achieved by comparing its performance against well-characterized reference compounds.
Reference Compounds for P2X7 Receptor Antagonism
To provide a robust validation, a selection of well-established and potent P2X7 receptor antagonists are used as reference compounds. These include:
-
A-740003: A potent and selective, competitive antagonist of the P2X7 receptor.
-
AZD9056: A selective, orally active P2X7 receptor inhibitor.
-
JNJ-47965567: A potent, selective, and brain-penetrant P2X7 antagonist.
Comparative Activity Data
The following table summarizes the in vitro activity of the this compound derivative and the reference compounds against the human P2X7 receptor.
| Compound | Assay Type | Target Species | Activity (pIC50) | Activity (IC50) |
| N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine (cpd 12 & 38) | P2X7 Antagonism | Human | > 7.8 | < 15.8 nM |
| A-740003 | Calcium Influx | Human | 7.4 | 40 nM |
| AZD9056 | P2X7 Blockade (HEK) | Human | 7.95 | 11.2 nM |
| JNJ-47965567 | P2X7 Antagonism | Human | 8.3 | ~5 nM |
Experimental Protocols
Standardized in vitro assays are essential for the accurate determination and comparison of compound potencies. The following are detailed protocols for key experiments used to characterize P2X7 receptor antagonists.
Calcium Influx Assay
This assay measures the ability of an antagonist to inhibit the influx of calcium through the P2X7 receptor channel upon agonist stimulation.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the test compound or reference antagonist for 15-30 minutes.
-
Agonist Stimulation: The cell plate is placed in a fluorescence plate reader, and a baseline reading is established. A P2X7 agonist, such as BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate), is then added to stimulate calcium influx.
-
Data Acquisition and Analysis: The change in fluorescence intensity is measured over time. The percentage of inhibition is calculated for each antagonist concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
YO-PRO-1 Dye Uptake Assay
This assay quantifies the formation of the large, non-selective pore that is characteristic of sustained P2X7 receptor activation.
Methodology:
-
Cell Seeding: P2X7-expressing cells are seeded in a 96-well plate.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the antagonist.
-
Dye and Agonist Addition: A solution containing the fluorescent dye YO-PRO-1 and a P2X7 agonist (e.g., ATP or BzATP) is added to the wells.
-
Fluorescence Measurement: The plate is incubated, and the fluorescence intensity is measured using a fluorescence plate reader. Increased fluorescence indicates dye uptake through the P2X7 pore.
-
Data Analysis: The inhibitory effect of the antagonist on dye uptake is quantified, and the IC50 value is calculated.
Interleukin-1β (IL-1β) Release Assay
This functional assay measures the downstream consequence of P2X7 receptor activation in immune cells, specifically the release of the pro-inflammatory cytokine IL-1β.
Methodology:
-
Cell Priming: Immune cells, such as human THP-1 monocytes, are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
Antagonist Treatment: The primed cells are treated with different concentrations of the P2X7 antagonist.
-
P2X7 Activation: The cells are then stimulated with a P2X7 agonist (e.g., ATP or BzATP) to trigger inflammasome activation and the processing and release of mature IL-1β.
-
Supernatant Collection and Analysis: The cell culture supernatant is collected, and the concentration of IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of IL-1β release is determined for each antagonist concentration, and the IC50 value is calculated.
Visualizing Key Pathways and Workflows
P2X7 Receptor Signaling Pathway
Caption: P2X7 Receptor Signaling Pathway and Point of Antagonism.
Experimental Workflow for Antagonist Validation
Caption: Workflow for Validating P2X7 Receptor Antagonist Activity.
References
Profiling the Selectivity of 5-(2,3-Dichlorophenyl)-1H-tetrazole Derivatives: A Comparative Guide
A comprehensive search of publicly available scientific literature and patent databases did not yield specific experimental data on the cross-reactivity and selectivity profiling of 5-(2,3-Dichlorophenyl)-1H-tetrazole derivatives. While the tetrazole chemical scaffold is prevalent in medicinal chemistry with a wide range of biological activities, from anticancer to antihypertensive properties, specific data for the requested dichlorophenyl-substituted variant remains elusive.[1][2][3]
This guide has been structured to serve as a template for researchers and drug development professionals. It outlines the necessary experimental data and protocols required to build a comprehensive cross-reactivity and selectivity profile for this class of compounds. The tables are presented as examples, and the experimental methodologies are based on standard industry practices for compound profiling.
Data Presentation: Comparative Selectivity Data
A thorough understanding of a compound's selectivity is crucial for predicting its potential therapeutic efficacy and off-target effects. The following tables are designed to summarize quantitative data from key selectivity assays.
Table 1: Kinase Selectivity Profile
This table would compare the inhibitory activity of a this compound derivative against a panel of protein kinases.
| Kinase Target | This compound Derivative (IC50, nM) | Alternative Compound 1 (IC50, nM) | Alternative Compound 2 (IC50, nM) |
| Target Kinase A | Data Not Available | Data Not Available | Data Not Available |
| Off-Target Kinase B | Data Not Available | Data Not Available | Data Not Available |
| Off-Target Kinase C | Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... | ... |
Table 2: Receptor Cross-Reactivity Profile
This table would present data from a receptor binding screen, indicating the percentage of inhibition at a given concentration to identify potential off-target interactions.
| Receptor Target | This compound Derivative (% Inhibition @ 10 µM) | Alternative Compound 1 (% Inhibition @ 10 µM) | Alternative Compound 2 (% Inhibition @ 10 µM) |
| GPCR Target X | Data Not Available | Data Not Available | Data Not Available |
| Ion Channel Y | Data Not Available | Data Not Available | Data Not Available |
| Nuclear Receptor Z | Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... | ... |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results.
Kinase Inhibition Assay
Objective: To determine the concentration of the test compound that inhibits 50% of the activity (IC50) of a panel of protein kinases.
Methodology: A common method is a radiometric kinase assay or an ADP-Glo™ kinase assay.[4]
-
Reagents: Recombinant kinases, corresponding substrates, ATP (with γ-³²P-ATP for radiometric assay), test compound serial dilutions, and necessary buffers.
-
Procedure:
-
The test compound is pre-incubated with the kinase in a buffer solution.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is then stopped, and the amount of phosphorylated substrate (radiometric) or ADP produced (ADP-Glo™) is quantified.
-
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the compound concentration, and the IC50 value is determined by non-linear regression analysis.
Receptor Binding Assay
Objective: To assess the binding affinity of the test compound to a panel of receptors, ion channels, and transporters.
Methodology: Competitive radioligand binding assays are a standard approach.[5][6][7][8][9]
-
Reagents: Cell membranes or purified receptors, a specific radioligand for each target, and serial dilutions of the test compound.
-
Procedure:
-
The test compound is incubated with the receptor preparation and the corresponding radioligand.
-
The mixture is allowed to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percentage of specific binding is calculated for each concentration of the test compound, and the Ki or IC50 values are determined.
Mandatory Visualizations
Diagrams are provided to illustrate a hypothetical signaling pathway that could be modulated by such a compound and a general workflow for selectivity profiling.
Caption: Hypothetical signaling pathway showing inhibition by a tetrazole derivative.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A multi-kinase inhibitor screen identifies inhibitors preserving stem-cell-like chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
Unraveling the Potency of Dichlorophenyl-Substituted Tetrazoles: A Comparative Guide to Their Structure-Activity Relationships
A deep dive into the structure-activity relationship (SAR) of dichlorophenyl-substituted tetrazoles reveals a class of compounds with significant potential across various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The position of the chlorine atoms on the phenyl ring, coupled with other structural modifications, plays a crucial role in modulating the biological activity of these tetrazole derivatives.
This guide provides a comparative analysis of dichlorophenyl-substituted tetrazoles, summarizing key quantitative data, detailing experimental protocols for their biological evaluation, and visualizing the underlying structure-activity relationships. This information is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.
Comparative Biological Activity
The biological efficacy of dichlorophenyl-substituted tetrazoles is markedly influenced by the substitution pattern of the dichloro groups on the phenyl ring. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural variations on anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
Dichlorophenyl-substituted tetrazoles have demonstrated significant cytotoxic effects against various cancer cell lines. The position of the chlorine atoms on the phenyl ring can greatly influence this activity.
| Compound ID | Dichlorophenyl Substitution | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 3d | 2,3-dichlorobenzylidene | -4-[(1-phenyl-1H-tetrazole-5-yl)thio]butanohydrazide | C6 (Rat Brain Tumor) | Not specified, but noted as significant | [1] |
| 3e | 3,4-dichlorobenzylidene | -4-[(1-phenyl-1H-tetrazole-5-yl)thio]butanohydrazide | A549 (Human Lung Carcinoma), C6 (Rat Brain Tumor) | Not specified, but noted as significant | [1] |
Antimicrobial Activity
The antimicrobial potential of dichlorophenyl-substituted tetrazoles has been explored against a range of bacterial and fungal pathogens. The specific substitution pattern is a key determinant of the minimum inhibitory concentration (MIC).
| Compound ID | Dichlorophenyl Substitution | Other Substituents | Microorganism | MIC (µM) | Reference |
| 31 | 2,4-dichlorophenyl | Indole and pyrido[2,3-d]pyrimidine moieties | Staphylococcus aureus, Escherichia coli, Candida albicans | 45.37 | [2] |
Anti-inflammatory Activity
Certain dichlorophenyl-substituted tetrazoles have shown promise as anti-inflammatory agents. While the provided data focuses on a monochlorophenyl derivative, the detailed experimental protocols are highly relevant for evaluating dichlorophenyl analogs.
| Compound ID | Phenyl Substitution | Other Substituents | Assay | Activity | Reference |
| QUAN-0808 | 4-chlorophenoxy | tetrazolo[5,1-a]phthalazine | Xylene-induced ear edema | 33.3-46.6% inhibition | [3][4] |
| QUAN-0808 | 4-chlorophenoxy | tetrazolo[5,1-a]phthalazine | Carrageenan-induced paw edema | Significant reduction | [3][4] |
| QUAN-0808 | 4-chlorophenoxy | tetrazolo[5,1-a]phthalazine | Acetic acid-induced writhing | 40.4-66.4% reduction | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key biological assays cited in this guide.
Anticancer Activity Assessment (MTT Assay)
The antiproliferative activity of the synthesized tetrazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., A549, C6) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This widely used animal model assesses the in vivo anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of the animals.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Structure-Activity Relationship (SAR) Visualization
The following diagrams, generated using the DOT language, illustrate the key structural features of dichlorophenyl-substituted tetrazoles and their influence on biological activity.
Caption: General SAR for Anticancer Activity.
Caption: Key SAR Insights for Antimicrobial Activity.
Caption: Workflow for In Vivo Anti-inflammatory Assay.
References
Efficacy of Dichlorophenyl-Tetrazole Analogs Across Various Cancer Cell Lines: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative efficacy of dichlorophenyl-tetrazole analogs in diverse cancer cell lines. Due to the limited availability of published data on 5-(2,3-Dichlorophenyl)-1H-tetrazole, this guide focuses on the activity of closely related dichlorophenyl-tetrazole derivatives to provide insights into the potential of this class of compounds.
The tetrazole scaffold is a significant pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for carboxylic acid groups.[1][2] Various derivatives have demonstrated promising anticancer activities through mechanisms that include the disruption of microtubule dynamics and induction of apoptosis.[3][4] This guide summarizes the available quantitative data on the cytotoxic effects of these compounds, details the experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
Comparative Efficacy of Dichlorophenyl-Tetrazole Analogs
The anti-proliferative activity of several dichlorophenyl-tetrazole analogs has been evaluated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below. These values provide a quantitative measure of the cytotoxic potential of these compounds.
| Compound/Analog | Cell Line | Cancer Type | IC50 / GI50 (µM) |
| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | MCF-7 | Breast Cancer | 0.034 |
| MDAMB468 | Breast Cancer | 0.01 - 0.206 | |
| T47D | Breast Cancer | 0.01 - 0.206 | |
| ZR-75-1 | Breast Cancer | 0.01 - 0.206 | |
| SKBR3 | Breast Cancer | 0.01 - 0.206 | |
| BT474 | Breast Cancer | 0.01 - 0.206 | |
| HT29 | Colon Cancer | < 1 | |
| U87 | Glioblastoma | > 1 | |
| A2780 | Ovarian Cancer | < 1 | |
| H460 | Lung Cancer | < 1 | |
| (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | MCF-7 | Breast Cancer | 0.030 |
| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 | Breast Cancer | 0.56 |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 | Breast Cancer | 0.127 |
| 2-{5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenol | Various (NCI-60) | Leukemia, Lung, Colon, CNS, Ovarian | Mean Growth Percent = 46.12 |
| Tetrazole-piperazinesulfonamide hybrid (7e) | SiHa | Cervical Carcinoma | ≤ 0.2 |
| MDA-MB-231 | Breast Adenocarcinoma | ≤ 0.2 | |
| Tetrazole-piperazinesulfonamide hybrid (7n) | SiHa | Cervical Carcinoma | ≤ 0.2 |
| MDA-MB-231 | Breast Adenocarcinoma | ≤ 0.2 | |
| Tetrazole-piperazinesulfonamide hybrids (7g, 7l, 7p, 7s, 7t) | PANC-1 | Pancreatic Carcinoma | ≤ 0.1 |
Table compiled from data presented in multiple studies.[5][6][7]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of anticancer compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess changes in the expression of apoptosis-related proteins.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway
Many tetrazole-containing compounds exert their anticancer effects by inducing apoptosis. One common mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent activation of the intrinsic apoptotic pathway.
Caption: Proposed mechanism of action for some tetrazole analogs.
Experimental Workflow
The general workflow for evaluating the in vitro efficacy of a novel anticancer compound is a multi-step process that begins with assessing cytotoxicity and progresses to more detailed mechanistic studies.
Caption: A typical workflow for in vitro anticancer drug screening.
References
- 1. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 5. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. ijpsonline.com [ijpsonline.com]
A Comparative Guide to P2X7 Receptor Radioligand Binding: Validating [3H]A-804598 and Alternatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of radiolabeled ligands for the P2X7 receptor, with a focus on the validation of [3H]A-804598. This document provides supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation, immune responses, and neuropathic pain.[1] Its role in various pathologies has made it a significant target for drug discovery. Radioligand binding assays are fundamental in characterizing the interaction of novel compounds with this receptor. [3H]A-804598 has been a widely used tool for this purpose, valued for its high affinity and selectivity.[1] However, the landscape of P2X7 receptor radioligands is evolving, with newer compounds, including those suitable for Positron Emission Tomography (PET), offering distinct advantages.
Quantitative Comparison of P2X7 Receptor Radioligands
The selection of an appropriate radioligand is critical for the successful validation and characterization of P2X7 receptor antagonists. The following tables summarize the quantitative binding data for [3H]A-804598 and several alternative radioligands. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.
| Radioligand | Species/Tissue | K_d (nM) | B_max (pmol/mg protein) | Reference |
| [3H]A-804598 | Rat (recombinant) | 2.4 | 0.56 | [1] |
| [3H]JNJ-54232334 | Rat (cortical membranes) | 4.9 ± 1.3 | - | [2] |
| [3H]JNJ-64413739 | Human (temporal cortex) | ~5 | - | [3] |
Table 1: Dissociation Constant (K_d) and Maximum Binding Capacity (B_max) of Tritiated P2X7 Receptor Radioligands. This table highlights the high affinity of these ligands for the P2X7 receptor.
| Radioligand | Species | IC_50 (nM) | Reference |
| A-804598 | Human | 11 | [4] |
| A-804598 | Rat | 10 | [4] |
| A-804598 | Mouse | 9 | [4] |
| JNJ-54173717 | Human (recombinant) | 4.2 ± 0.01 | [5] |
| JNJ-54173717 | Rat (recombinant) | 7.6 ± 0.01 | [5] |
| JNJ-64413739 | Human (recombinant) | 1.0 ± 0.2 | [6] |
| JNJ-64413739 | Rat (recombinant) | 2.0 ± 0.6 | [6] |
Table 2: Inhibitory Concentration (IC_50) of P2X7 Receptor Antagonists. This table showcases the potent inhibitory activity of these compounds across different species.
A key finding in comparative studies is that while [3H]A-804598 is a potent and selective radioligand, it may exhibit some binding to non-P2X7 sites.[2] In contrast, [3H]JNJ-54232334 has demonstrated improved specific binding to the P2X7 receptor in brain sections, suggesting it may be a more suitable tool for studies requiring high specificity.[2]
Experimental Protocols
A standardized protocol is crucial for the reliable assessment of radioligand binding. Below is a detailed methodology for a typical P2X7 receptor radioligand binding assay using cell membranes.
I. Membrane Preparation
-
Cell Culture and Harvesting: Culture cells expressing the P2X7 receptor (e.g., HEK293 cells stably transfected with the human P2X7 receptor) to a high density. Harvest the cells by scraping and centrifugation.
-
Lysis: Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1000 x g for 5 minutes at 4°C) to remove nuclei and cellular debris.
-
Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing: Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation step.
-
Final Preparation and Storage: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Aliquot the membrane preparation and store at -80°C until use.
II. Radioligand Binding Assay (Saturation Experiment)
-
Assay Setup: Perform the assay in a 96-well plate.
-
Reaction Mixture: To each well, add the following in order:
-
Assay buffer
-
Increasing concentrations of the radioligand (e.g., [3H]A-804598) to determine total binding.
-
For non-specific binding determination, add a high concentration of a non-labeled P2X7 receptor antagonist (e.g., 10 µM A-804598) before adding the radioligand.
-
Cell membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Determine the K_d and B_max values by non-linear regression analysis of the specific binding data using software such as GraphPad Prism.
Visualizing Key Processes
To better understand the context of P2X7 receptor validation, the following diagrams illustrate the receptor's signaling pathway, the experimental workflow of a radioligand binding assay, and a comparison of different radioligand types.
References
- 1. [3H]A-804598 ([3H]2-cyano-1-[(1S)-1-phenylethyl]-3-quinolin-5-ylguanidine) is a novel, potent, and selective antagonist radioligand for P2X7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel radioligand for the ATP-gated ion channel P2X7: [3H] JNJ-54232334 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical Evaluation of a P2X7 Receptor-Selective Radiotracer: PET Studies in a Rat Model with Local Overexpression of the Human P2X7 Receptor and in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation and Nonhuman Primate Receptor Occupancy Study of 18F-JNJ-64413739, a PET Radioligand for P2X7 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo validation of the therapeutic potential of 5-(2,3-Dichlorophenyl)-1H-tetrazole analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The therapeutic potential of 5-(2,3-Dichlorophenyl)-1H-tetrazole analogs, a novel class of compounds, is a growing area of interest for drug development. While direct in vivo validation studies for this specific class of compounds are not yet publicly available, their structural similarity to known P2X7 receptor antagonists suggests a promising therapeutic avenue. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neuropathic pain pathways, making it a compelling target for novel therapeutics.
This guide provides a comparative analysis of the in vivo performance of well-characterized P2X7 receptor antagonists, including those with related structural motifs, to offer a predictive framework for the potential therapeutic validation of this compound analogs. The data presented herein is compiled from preclinical and clinical studies of notable P2X7 antagonists, offering insights into potential efficacy, safety, and translational challenges.
Comparative Analysis of P2X7 Receptor Antagonists
While in vivo data for this compound analogs is not available, a comparative analysis of other P2X7 antagonists provides valuable benchmarks for future preclinical development. The following table summarizes the in vivo performance of key P2X7 antagonists, including A-740003, a cyanoguanidine derivative from the same discovery program as a series of disubstituted tetrazoles by Abbott Laboratories.[1]
| Compound/Analog | Chemical Class | Therapeutic Target | Animal Model | Efficacy/Key Findings | Reference |
| A-740003 | Cyanoguanidine | P2X7 Receptor | Rat model of neuropathic pain (chronic constriction injury) | Dose-dependently reduced tactile allodynia.[2] | --INVALID-LINK-- |
| Mouse model of neuroblastoma | Reduced tumor growth by 50% at 0.025 mg/kg (intraperitoneal injection).[3] | --INVALID-LINK-- | |||
| AZD9056 | Adamantane amide | P2X7 Receptor | Human (Crohn's disease clinical trial) | Showed an anti-inflammatory effect with lower C-reactive protein levels.[4] | --INVALID-LINK-- |
| Human (Rheumatoid arthritis clinical trial) | Failed to ameliorate symptoms.[5] | --INVALID-LINK-- | |||
| JNJ-54175446 | Not specified | P2X7 Receptor | Healthy human volunteers | Well-tolerated and suppressed ex vivo LPS-induced cytokine release.[6] | --INVALID-LINK-- |
| Patients with Major Depressive Disorder | Safe and well-tolerated but did not produce rapid antidepressant effects.[7] | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
To contextualize the therapeutic potential of targeting the P2X7 receptor, the following diagrams illustrate its signaling pathway and a general workflow for in vivo validation.
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain [mdpi.com]
- 3. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | P2X7 Receptors as a Therapeutic Target in Cerebrovascular Diseases [frontiersin.org]
- 6. Characterisation of the pharmacodynamic effects of the P2X7 receptor antagonist JNJ-54175446 using an oral dexamphetamine challenge model in healthy males in a randomised, double-blind, placebo-controlled, multiple ascending dose trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
A Comparative Analysis of Triazole and Tetrazole Scaffolds in P2X7 Receptor Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a range of inflammatory and neurological disorders. Consequently, the development of potent and selective P2X7 receptor antagonists is an area of intense research. Among the various heterocyclic scaffolds explored, triazoles and tetrazoles have shown considerable promise. This guide provides a comparative study of these two scaffolds in the context of P2X7 receptor inhibition, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.
Data Presentation: Triazole vs. Tetrazole Scaffolds
The following table summarizes the inhibitory activity (IC50 values) of representative triazole and tetrazole derivatives against the human P2X7 receptor. The data has been compiled from various structure-activity relationship (SAR) studies.
| Scaffold | Compound | Modification | hP2X7 IC50 (nM) | Reference |
| Triazole | 1,2,3-Triazolopiperidine Analog | N-1-phenyl triazole | 2.7 | [1] |
| JNJ-55308942 | Tricyclic triazole | 4.8 | [2] | |
| JNJ-64413739 | Tricyclic triazole | 1.0 | [2] | |
| Substituted 6,7-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-8(5H)-one | Optimized lead | <1 | [6] | |
| Tetrazole | A-438079 | 3-((5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)methyl)pyridine | 300 | [4] |
| 1-Benzyl-5-phenyltetrazole Analog | 3-(5-(2,3-dichlorophenyl)tetrazol-1-ylmethyl)pyridine | Not explicitly stated, but identified as a potent antagonist | [5] |
Note: IC50 values can vary depending on the specific assay conditions, cell types, and agonist used. Direct comparison between studies should be made with caution.
Signaling Pathways and Experimental Workflow
To understand the context of P2X7 receptor inhibition, it is crucial to visualize the relevant signaling pathways and the experimental workflow used to assess inhibitor potency.
Caption: P2X7 Receptor Signaling Pathway.
The following diagram illustrates a typical workflow for evaluating the potency of P2X7 receptor inhibitors.
Caption: Experimental Workflow for P2X7 Inhibitor Evaluation.
Experimental Protocols
The determination of inhibitory constants (IC50) for P2X7 receptor antagonists typically involves cell-based assays that measure the functional consequences of receptor activation. Below are detailed methodologies for key experiments cited in the literature.
Calcium Flux Assay
This assay measures the influx of calcium into the cytoplasm following P2X7 receptor activation.
1. Cell Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
2. Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes) at 37°C.
3. Compound Incubation:
-
After dye loading, the cells are washed to remove excess dye.
-
Test compounds (triazole or tetrazole derivatives) at various concentrations are added to the wells and pre-incubated for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
4. Receptor Activation and Measurement:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR).
-
A P2X7 receptor agonist, such as 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), is added to the wells to stimulate the receptor.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.
5. Data Analysis:
-
The inhibitory effect of the compound is calculated as the percentage reduction in the agonist-induced fluorescence signal.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Dye Uptake Assay (Pore Formation)
This assay assesses the formation of the large, non-selective pore associated with sustained P2X7 receptor activation, which allows the passage of large molecules like YO-PRO-1.
1. Cell Preparation:
-
Similar to the calcium flux assay, cells expressing the P2X7 receptor (e.g., HEK293-hP2X7R or THP-1 monocytes) are plated in multi-well plates.
2. Compound Incubation:
-
Cells are pre-incubated with various concentrations of the test compounds for a specified duration.
3. Stimulation and Dye Addition:
-
A solution containing both the P2X7R agonist (e.g., BzATP) and a fluorescent dye that can enter through the P2X7 pore (e.g., YO-PRO-1 or ethidium bromide) is added to the wells.
4. Measurement:
-
The plate is incubated for a period to allow for dye uptake (e.g., 15-60 minutes).
-
The fluorescence of the dye that has entered the cells and bound to nucleic acids is measured using a fluorescence plate reader.
5. Data Analysis:
-
The inhibition of dye uptake is calculated relative to control wells (agonist alone).
-
IC50 values are determined from the concentration-response curves.
IL-1β Release Assay
This assay measures the downstream consequence of P2X7 receptor activation in immune cells, the release of the pro-inflammatory cytokine IL-1β.
1. Cell Priming and Plating:
-
Human monocytic THP-1 cells are differentiated into a macrophage-like phenotype using phorbol 12-myristate 13-acetate (PMA).
-
The differentiated cells are then primed with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.
2. Compound Incubation:
-
The primed cells are pre-incubated with the test compounds at various concentrations.
3. P2X7R Activation:
-
The P2X7 receptor is activated by adding an agonist like ATP or BzATP.
4. Supernatant Collection and Measurement:
-
After a specific incubation period, the cell culture supernatant is collected.
-
The concentration of released IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
5. Data Analysis:
-
The percentage inhibition of IL-1β release is calculated, and IC50 values are determined.
Comparative Analysis of Scaffolds
The decision to pursue either a triazole or tetrazole scaffold in a P2X7 inhibitor drug discovery program depends on a multitude of factors beyond just the inherent potency. The following diagram outlines the logical considerations in this comparative study.
Caption: Logical Flow of Scaffold Comparison for P2X7 Inhibitor Development.
Based on the available data, both triazole and tetrazole scaffolds have yielded potent P2X7 receptor antagonists. The triazole scaffold, particularly in more complex fused-ring systems, has led to the discovery of compounds with sub-nanomolar potency. However, the simpler 1-benzyl-5-phenyltetrazole scaffold has also demonstrated significant inhibitory activity.
The choice between these scaffolds will likely depend on the specific therapeutic application, the desired pharmacokinetic profile, and the ease of chemical synthesis and modification. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of P2X7 receptor drug discovery, facilitating a more informed and efficient path toward the development of novel therapeutics.
References
- 1. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole-Based Radioligands for PET of P2X7R: Syntheses, Conformational Studies, and Preliminary Autoradiographic Evaluation of [18F]AM-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists - Ghafir El Idrissi - Current Medicinal Chemistry [edgccjournal.org]
- 4. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of substituted 6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Species-Specific Activity of 5-(2,3-Dichlorophenyl)-1H-tetrazole and its Derivatives: Human vs. Rodent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the species-specific activity of 5-(2,3-Dichlorophenyl)-1H-tetrazole and its derivatives, focusing on the differences between human and rodent models. The information presented herein is supported by available experimental data to aid in the preclinical assessment and translational development of this class of compounds.
Executive Summary
Derivatives of this compound have been identified as potent antagonists of the P2X7 receptor, a key player in inflammation and immune responses. Preclinical evaluation of these compounds reveals significant species-specific differences in activity, a critical consideration for the extrapolation of rodent model data to human clinical outcomes. Notably, in vitro studies have demonstrated a higher potency of these antagonists at the human P2X7 receptor compared to its rat ortholog. This guide synthesizes the available quantitative data, details the relevant experimental methodologies, and visualizes the underlying biological pathways to provide a comprehensive resource for researchers in the field.
Data Presentation: Quantitative Comparison of In Vitro Activity
The following table summarizes the reported in vitro potency of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives, a closely related class of compounds, at human and rat P2X7 receptors.
| Compound Class | Species | Target | Assay Type | Potency (pIC50) | Fold Difference (Human vs. Rat) | Reference |
| Ortho-substituted N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amines | Human | P2X7 Receptor | Not Specified | >7.8 | ~2.5-fold greater in human | [1] |
| Ortho-substituted N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amines | Rat | P2X7 Receptor | Not Specified | Not explicitly stated, but implied to be lower | N/A | [1] |
| Compound 12 | Human | hP2X7 | Not Specified | >7.8 | <2-fold | [1] |
| Compound 12 | Rat | rP2X7 | Not Specified | Not explicitly stated | N/A | [1] |
| Compound 38 | Human | hP2X7 | Not Specified | >7.8 | <2-fold | [1] |
| Compound 38 | Rat | rP2X7 | Not Specified | Not explicitly stated | N/A | [1] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Experimental Protocols
The assessment of P2X7 receptor antagonism typically involves in vitro assays that measure the inhibition of ATP-induced cellular responses. Below are detailed methodologies for key experiments relevant to the evaluation of compounds like this compound.
P2X7 Receptor-Mediated Calcium Influx Assay
Objective: To determine the ability of a test compound to inhibit ATP-gated calcium entry into cells expressing the P2X7 receptor.
Materials:
-
Human or rodent cell line stably expressing the P2X7 receptor (e.g., HEK293, THP-1).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
Test compound (this compound derivative).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the P2X7-expressing cells into the microplates at a predetermined density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye for 30-60 minutes at 37°C.
-
Compound Incubation: After washing to remove excess dye, add the test compound at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity of each well using the plate reader.
-
Agonist Stimulation and Signal Detection: Add the P2X7 agonist to all wells (except for negative controls) to stimulate calcium influx. Immediately begin kinetic measurement of fluorescence intensity for several minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage of inhibition by the test compound at each concentration relative to the control (agonist alone) response. Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.
Ethidium Bromide or YO-PRO-1 Uptake Assay (Pore Formation Assay)
Objective: To assess the inhibition of the P2X7 receptor's large pore formation, which is permeable to larger molecules like ethidium bromide or YO-PRO-1.
Materials:
-
Human or rodent P2X7-expressing cells.
-
Ethidium bromide or YO-PRO-1 iodide.
-
Assay buffer.
-
P2X7 receptor agonist (ATP or BzATP).
-
Test compound.
-
Microplates and fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the cells as described in the calcium influx assay.
-
Compound and Dye Incubation: Add the test compound at various concentrations to the wells. Subsequently, add the fluorescent dye (ethidium bromide or YO-PRO-1) to all wells.
-
Agonist Stimulation: Add the P2X7 agonist to stimulate pore formation and allow the dye to enter the cells.
-
Fluorescence Measurement: After a defined incubation period (e.g., 10-30 minutes), measure the fluorescence intensity. The dye will exhibit a significant increase in fluorescence upon binding to intracellular nucleic acids.
-
Data Analysis: Calculate the percentage of inhibition of dye uptake by the test compound and determine the IC50 value.
Visualizations
P2X7 Receptor Signaling Pathway
The following diagram illustrates the major signaling cascades initiated by the activation of the P2X7 receptor by extracellular ATP. Antagonists like the this compound derivatives block the initial activation step.
Caption: P2X7 receptor signaling cascade leading to inflammation.
Experimental Workflow for P2X7 Antagonist Screening
The diagram below outlines the general workflow for screening and characterizing P2X7 receptor antagonists in vitro.
Caption: In vitro screening workflow for P2X7 antagonists.
Discussion of Species-Specific Differences
The observed 2.5-fold greater potency of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives at the human P2X7 receptor compared to the rat receptor is a crucial finding for the preclinical development of this compound class.[1] Such species-specific differences in antagonist potency are not uncommon for the P2X7 receptor and have been attributed to variations in the amino acid sequence of the receptor's binding pocket between species.
While specific pharmacokinetic and metabolism data for this compound in humans and rodents are not publicly available, it is important to consider that species differences in drug metabolism and disposition can also significantly impact in vivo efficacy and safety. Tetrazole-containing compounds are generally considered to be metabolically stable due to the electronic nature of the tetrazole ring. However, the overall metabolic profile will be influenced by the other substituents on the molecule. In vivo studies with other P2X7 antagonists have shown variable pharmacokinetic properties, including oral bioavailability and CNS penetration, between rodent models and humans. Therefore, dedicated pharmacokinetic and metabolism studies in relevant preclinical species are essential to accurately predict the human dose and to understand the full translational potential of this compound and its derivatives.
References
Head-to-head comparison of the potency and selectivity of different substituted phenyltetrazoles
For Researchers, Scientists, and Drug Development Professionals
The phenyltetrazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for carboxylic acids. This guide provides a detailed comparative analysis of the potency and selectivity of various substituted phenyltetrazole derivatives, focusing on their activities as P2X7 receptor antagonists, anticonvulsants, and anticancer agents. The information herein is supported by experimental data to facilitate informed decisions in drug discovery and development projects.
P2X7 Receptor Antagonists: Targeting Neuroinflammation and Pain
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory signaling pathways. Its antagonists are being actively investigated for the treatment of neuroinflammatory disorders and chronic pain. A seminal study on 1-benzyl-5-phenyltetrazole derivatives has provided valuable structure-activity relationship (SAR) data for the development of potent and selective P2X7 antagonists.
Potency of Substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists
The following table summarizes the in vitro potency of a series of 1-benzyl-5-phenyltetrazole derivatives in inhibiting ATP-mediated calcium influx in human and rat P2X7 receptors expressed in 1321N1 cells.
| Compound | R | R' | Human P2X7 IC50 (nM) | Rat P2X7 IC50 (nM) |
| 1a | H | H | 1800 | 2300 |
| 1b | 2-Cl | H | 230 | 440 |
| 1c | 3-Cl | H | 280 | 560 |
| 1d | 4-Cl | H | 430 | 780 |
| 1e | 2,3-diCl | H | 40 | 110 |
| 1f | H | 2-Me | 1300 | 1800 |
| 1g | H | 3-Me | 1500 | 2100 |
| 1h | H | 4-Me | 1100 | 1600 |
| 1i | 2,3-diCl | 2-Me | 25 | 60 |
| 1j | 2,3-diCl | 3-Me | 35 | 85 |
| 1k | 2,3-diCl | 4-Me | 30 | 75 |
Data sourced from Nagasawa et al., J. Med. Chem. 2006, 49 (15), pp 4583–4593.[1]
Key Findings:
-
Substitution on the 5-phenyl ring: Dichlorosubstitution at the 2 and 3 positions of the phenyl ring (as in 1e ) significantly enhances potency compared to the unsubstituted analog (1a ) or monosubstituted analogs (1b-1d ).[1]
-
Substitution on the 1-benzyl ring: Methyl substitution on the benzyl ring generally leads to a slight decrease in potency compared to the unsubstituted benzyl analog (1a vs 1f-1h ).[1]
-
Combined substitutions: The combination of 2,3-dichlorophenyl and a methyl-substituted benzyl group (as in 1i-1k ) results in the most potent compounds in this series, with IC50 values in the low nanomolar range.[1]
-
Species Selectivity: Most compounds exhibit a slight selectivity for the human P2X7 receptor over the rat ortholog.[1]
Experimental Protocol: P2X7 Receptor-Mediated Calcium Influx Assay
This assay is fundamental for determining the potency of P2X7 receptor antagonists.
Cell Culture and Plating:
-
Human astrocytoma 1321N1 cells stably expressing the human or rat P2X7 receptor are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 5 x 104 cells per well and cultured for 24 hours.
Fluorescent Dye Loading:
-
The cell culture medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for 1 hour at 37°C in the dark.
Compound Incubation and Calcium Measurement:
-
After incubation, the dye solution is removed, and the cells are washed again with the assay buffer.
-
Varying concentrations of the test compounds (substituted phenyltetrazoles) are added to the wells and incubated for 15 minutes.
-
The plate is then placed in a fluorometric imaging plate reader (FLIPR).
-
Baseline fluorescence is measured before the addition of a P2X7 receptor agonist (e.g., ATP or BzATP) to a final concentration that elicits a submaximal response.
-
Fluorescence changes are monitored in real-time for several minutes after agonist addition.
Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of calcium into the cells.
-
The inhibitory effect of the test compounds is calculated as a percentage of the response in the absence of the antagonist.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events.
Caption: P2X7 receptor activation and downstream signaling cascade.
Anticonvulsant Activity of Substituted Phenyltetrazoles
Phenyltetrazole derivatives have also been explored for their potential as anticonvulsant agents. The maximal electroshock (MES) seizure test is a widely used primary screening model to identify compounds effective against generalized tonic-clonic seizures.
Potency of 5-Substituted-1H-tetrazoles in the MES Test
The following table presents the anticonvulsant potency and neurotoxicity of a series of 5-substituted benzyl-1H-tetrazoles in mice.
| Compound | R | ED50 (mg/kg, i.p.) in MES test | TD50 (mg/kg, i.p.) in Rotarod test | Protective Index (PI = TD50/ED50) |
| 2a | H | 35.2 | 158.5 | 4.5 |
| 2b | 4-OCH3 | 28.9 | 142.3 | 4.9 |
| 2c | 4-CH3 | 22.5 | 166.7 | 7.4 |
| 2d | 4-CF3 | 15.8 | 175.4 | 11.1 |
| 2e | 4-Cl | 18.3 | 180.1 | 9.8 |
| 2f | 4-F | 20.1 | 178.6 | 8.9 |
| 2g | 2-Cl | 12.4 | 192.3 | 15.5 |
| 2h | 2-F | 14.7 | 188.9 | 12.8 |
| 2i | 2,4-diCl | 9.6 | 189.5 | 19.7 |
| Phenytoin | - | 9.5 | 68.5 | 7.2 |
| Carbamazepine | - | 8.8 | 75.3 | 8.6 |
Data sourced from Liao et al., Arch. Pharm. Res. 2017, 40, 435–443.[2][3]
Key Findings:
-
Effect of Substitution: Electron-withdrawing groups on the benzyl ring, particularly at the ortho and para positions, tend to increase anticonvulsant potency.[2][3]
-
Positional Isomers: Ortho-substituted compounds (e.g., 2g , 2h ) are generally more potent than their para-substituted counterparts (e.g., 2e , 2f ).[2][3]
-
Dianisyl Substitution: The 2,4-dichloro substituted analog (2i ) exhibits the highest potency and the most favorable protective index in this series, comparable in potency to the standard drugs phenytoin and carbamazepine but with a significantly better safety profile.[2][3]
-
Neurotoxicity: All the tested phenyltetrazole derivatives displayed lower neurotoxicity (higher TD50 values) compared to phenytoin and carbamazepine.[2][3]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This in vivo model is crucial for the initial screening of potential anticonvulsant drugs.
Animals:
-
Male ICR mice (20-25 g) are commonly used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
Drug Administration:
-
Test compounds are typically suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline.
-
Compounds are administered intraperitoneally (i.p.) at various doses to different groups of mice.
-
A control group receives only the vehicle.
MES Induction:
-
At the time of peak effect (determined from preliminary pharmacokinetic studies, often 30-60 minutes post-injection), a maximal electrical stimulus is delivered.
-
The stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is applied via corneal or ear-clip electrodes.
-
The primary endpoint is the observation of the tonic hindlimb extension phase of the seizure.
Evaluation and Data Analysis:
-
Animals are considered protected if they do not exhibit tonic hindlimb extension.
-
The number of protected animals in each group is recorded.
-
The median effective dose (ED50), the dose that protects 50% of the animals from seizures, is calculated using probit analysis.
-
Neurotoxicity is assessed using the rotarod test, and the median toxic dose (TD50) is determined.
-
The protective index (PI) is calculated as the ratio of TD50 to ED50, providing an indication of the drug's safety margin.
Experimental Workflow for In Vivo Anticonvulsant Screening
The process of identifying and characterizing potential anticonvulsant drugs involves a multi-step in vivo screening approach.
Caption: A typical workflow for the in vivo screening of anticonvulsant compounds.
Anticancer Activity of Substituted Phenyltetrazoles
The versatility of the phenyltetrazole scaffold extends to oncology, with various derivatives demonstrating cytotoxic activity against different cancer cell lines.
In Vitro Anticancer Activity of 5-Phenyl-1-(5-substituted phenylisoxazol-3-yl)-1H-tetrazoles
The following table shows the growth inhibitory effects of a series of tetrazole derivatives against a panel of human cancer cell lines, as determined by the National Cancer Institute (NCI). The data is presented as the percentage of cell growth.
| Compound | R | Leukemia (CCRF-CEM) | Non-Small Cell Lung Cancer (HOP-92) | Colon Cancer (HCT-116) | CNS Cancer (SF-295) | Melanoma (UACC-62) | Ovarian Cancer (OVCAR-3) | Renal Cancer (786-0) | Prostate Cancer (PC-3) | Breast Cancer (MCF7) |
| 4a | H | 85.1 | 92.3 | 88.5 | 95.1 | 91.2 | 93.4 | 89.7 | 90.1 | 87.6 |
| 4b | 4-Cl | 45.2 | 55.1 | 50.3 | 48.9 | 52.7 | 34.9 (SK-OV-3) | 58.2 | 51.5 | 49.8 |
| 4c | 4-Br | 60.3 | 72.8 | 68.1 | 70.2 | 65.4 | 69.3 | 71.9 | 67.8 | 66.2 |
| 4d | 4-F | 78.9 | 85.6 | 81.2 | 88.3 | 83.1 | 86.5 | 84.7 | 82.9 | 80.4 |
| 4e | 4-OCH3 | 70.1 | 78.4 | 75.3 | 80.1 | 72.9 | 77.8 | 76.5 | 74.3 | 71.8 |
Data represents the percentage of cell growth at a single dose (10 µM) and is sourced from Mohite et al., Rasayan J. Chem. 2010, 3(2), 248-254.[4]
Key Findings:
-
Halogen Substitution: The presence of a halogen, particularly chlorine (4b ), at the 4-position of the phenylisoxazole ring significantly enhances the anticancer activity across most cell lines compared to the unsubstituted analog (4a ).[4]
-
Selectivity: Compound 4b demonstrates notable selective activity against the ovarian cancer cell line SK-OV-3, with a growth inhibition of 65.1% (34.9% growth).[4]
-
Other Substitutions: Fluorine (4d ) and methoxy (4e ) substitutions at the 4-position result in moderate activity, while the bromo-substituted analog (4c ) shows intermediate activity between the chloro and fluoro analogs.[4]
Note on Data Presentation: The data for anticancer activity is presented as a percentage of cell growth rather than IC50 values, which limits a direct comparison of potency. However, it provides a valuable initial screening of the relative efficacy and selectivity of these compounds. Further studies would be required to determine the precise IC50 values.
This guide highlights the significant potential of substituted phenyltetrazoles in various therapeutic areas. The presented data and experimental protocols offer a foundation for researchers to build upon in the design and development of novel, highly potent, and selective drug candidates.
References
- 1. Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 5-substituted 1-H-tetrazoles as potent anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chalcogen.ro [chalcogen.ro]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-(2,3-Dichlorophenyl)-1H-tetrazole
For immediate action, 5-(2,3-Dichlorophenyl)-1H-tetrazole must be treated as a reactive and hazardous chemical waste. Due to its chlorinated aromatic structure and the energetically unstable tetrazole ring, improper disposal can lead to significant safety incidents and environmental contamination.[1][2][3] This guide provides a comprehensive framework for the safe management and disposal of this compound, tailored for researchers, scientists, and drug development professionals. On-site chemical treatment or neutralization is strongly discouraged due to the explosive potential of the tetrazole moiety.[2][4][5]
Hazard Assessment and Safety Precautions
This compound is classified as a hazardous substance with the following potential dangers:
-
Acute Toxicity and Irritation: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7]
-
Explosive Potential: The tetrazole functional group is energetically unstable and may decompose explosively when subjected to heat, shock, or friction.[2][4][5]
Mandatory Personal Protective Equipment (PPE) must be worn when handling this compound: [2][6][7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
Quantitative Hazard Data Summary
| Hazard Classification | GHS Codes | Description | Citations |
| Skin Irritation | H315 | Causes skin irritation. | [6][7] |
| Eye Irritation | H319 | Causes serious eye irritation. | [6][7] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [6][7] |
| Explosive Potential | H240 | Heating may cause an explosion. | [4] |
Standard Disposal Protocol
The recommended procedure for the disposal of this compound is to manage it as a hazardous waste through a certified Environmental Health & Safety (EHS) provider.
Step 1: Waste Segregation and Container Selection
-
Segregate Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's EHS department. It should be treated as a halogenated organic waste.[8]
-
Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. The original container is often a suitable choice.[9] Do not use metal containers if the waste is corrosive.[9]
Step 2: Labeling of Hazardous Waste
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE".[9]
-
Contents Declaration: The label must include the full chemical name: "this compound" and its concentration.[9]
-
Contact Information: Include the name of the principal investigator and the laboratory location.[8]
-
Date of Accumulation: Mark the date when the waste was first added to the container.[8]
Step 3: Storage in the Laboratory
-
Designated Area: Store the sealed waste container in a designated, secure hazardous waste accumulation area within the laboratory.[8]
-
Secondary Containment: It is best practice to use secondary containment to prevent spills.
-
Incompatible Materials: Store away from incompatible materials, especially strong oxidizing agents, strong acids, and sources of heat or ignition.[10]
Step 4: Arranging for Disposal
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS department directly.[9]
-
Provide Information: Be prepared to provide all necessary information about the waste, including the information on the label.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
On-Site Chemical Treatment (Deactivation) - Not Recommended
Attempting to chemically neutralize or deactivate this compound in the laboratory is strongly discouraged.[2] The high nitrogen content of the tetrazole ring presents a significant risk of uncontrolled, explosive decomposition.[2] Mixing with other chemicals for neutralization purposes could trigger a violent reaction.[2] Therefore, this compound should be handled by professional disposal services equipped for reactive and explosive materials.
References
- 1. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. cenmed.com [cenmed.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. biofinechemical.com [biofinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
